molecular formula C8H16ClNO B2600047 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride CAS No. 2305255-40-5

4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride

Cat. No.: B2600047
CAS No.: 2305255-40-5
M. Wt: 177.67
InChI Key: ZXHHNEUKTQLBBD-UHFFFAOYSA-N
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Description

4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67. The purity is usually 95%.
BenchChem offers high-quality 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-azaspiro[2.5]octan-7-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-6-7-1-4-9-8(5-7)2-3-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHHNEUKTQLBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Process Validation

Executive Summary & Strategic Analysis

The 4-azaspiro[2.5]octane scaffold represents a critical "spiro-fused" piperidine isostere, increasingly utilized in medicinal chemistry to improve the physicochemical profile of drug candidates (e.g., lowering LogD, increasing


 character, and restricting conformational entropy).

Unlike the more common 6-azaspiro[2.5]octane (where the nitrogen is para to the spiro center), the 4-azaspiro isomer places the nitrogen adjacent to the spiro-cyclopropane junction. This structural nuance creates significant synthetic challenges, primarily because standard dialkylation methods used for 4-piperidones fail to install the spiro ring at the


-position to the nitrogen.

This guide details the definitive, scalable synthetic route for 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride , utilizing a Lactam Methylenation/Cyclopropanation strategy. This pathway is superior to traditional Kulinkovich approaches due to milder conditions and higher functional group tolerance.

Target Molecule Profile[1][2]
  • IUPAC Name: (4-azaspiro[2.5]octan-7-yl)methanol hydrochloride

  • Core Scaffold: 4-azaspiro[2.5]octane[1][2][3][4]

  • Key Intermediate: Methyl 4-azaspiro[2.5]octane-7-carboxylate (CAS: 2253630-26-9)

  • Critical Synthetic Challenge: Installing the cyclopropane ring at the lactam carbonyl (C2 of piperidone) while preserving the C4-carboxylate regiochemistry.

Retrosynthetic Logic

The synthesis is best approached by disconnecting the spiro-cyclopropane to an exocyclic enamine, which is derived from a lactam.

  • Functional Group Interconversion (FGI): The primary alcohol is obtained via reduction of the corresponding methyl ester.

  • Spiro-Annulation: The cyclopropane ring is installed via a Simmons-Smith type cyclopropanation of an exocyclic enecarbamate.

  • Olefination: The enecarbamate is generated from a protected lactam using the Petasis or Tebbe reagent.

  • Scaffold Setup: The required lactam (4-methoxycarbonyl-2-piperidone) is accessible via the regioselective oxidation of N-protected isonipecotate.

Pathway Visualization (Graphviz)

SynthesisPathway SM Methyl Isonipecotate (Start) Step1 1. N-Boc Protection 2. RuO2 Oxidation SM->Step1 Int1 N-Boc-4-methoxycarbonyl-2-piperidone Step1->Int1 Step2 Petasis Olefination (Cp2TiMe2) Int1->Step2 Int2 Exocyclic Enecarbamate Step2->Int2 Step3 Cyclopropanation (Et2Zn / CH2I2) Int2->Step3 Int3 N-Boc-4-azaspiro[2.5]octane-7-carboxylate Step3->Int3 Step4 Ester Reduction (LiBH4) Int3->Step4 Int4 N-Boc-4-azaspiro[2.5]octan-7-ylmethanol Step4->Int4 Step5 Deprotection (4M HCl in Dioxane) Int4->Step5 Target Target: 4-azaspiro[2.5]octan-7-ylmethanol HCl Step5->Target

Caption: Logical flow for the synthesis of 4-azaspiro[2.5]octan-7-ylmethanol HCl via the lactam activation route.

Detailed Synthetic Protocols

Phase 1: Precursor Assembly (Lactam Synthesis)

Objective: Convert commercially available methyl isonipecotate into the oxidized lactam form.

Protocol:

  • Boc-Protection: Dissolve methyl isonipecotate (1.0 eq) in DCM. Add

    
     (1.1 eq) and TEA (1.2 eq). Stir at RT for 4h. Wash with 1N HCl and brine. Concentrate to yield N-Boc-methyl isonipecotate .
    
  • Ruthenium Oxidation:

    • Dissolve the N-Boc ester (1.0 eq) in a biphasic mixture of EtOAc/Water (1:1).

    • Add

      
       (5 mol%) and 
      
      
      
      (4.0 eq).
    • Critical Control: The reaction is exothermic. Add

      
       portion-wise or control temperature to 20–25°C.
      
    • Stir vigorously for 16h. The mixture will turn black/brown.

    • Workup: Filter through Celite to remove Ru residues. Separate organic layer.[5][6] Quench aqueous layer with saturated

      
       (turns green). Extract aqueous with EtOAc.[2][5]
      
    • Purification: Flash chromatography (Hex/EtOAc).

    • Product: 1-(tert-butyl) 4-methyl 2-oxopiperidine-1,4-dicarboxylate.

Phase 2: Spiro-Annulation (The "Mykhailiuk" Sequence)

This is the most technically demanding phase. The carbonyl oxygen is replaced by a methylene group, which is then cyclopropanated.

Step A: Petasis Olefination

  • Reagent Prep: Prepare dimethyltitanocene (

    
    ) as a solution in toluene. Note: Tebbe reagent is a valid alternative but often requires more difficult workup.
    
  • Procedure:

    • To a solution of the Lactam (from Phase 1) in Toluene under Argon, add

      
       (1.2 eq).
      
    • Heat to reflux (80–90°C) in the dark (titanocenes are light sensitive) for 12–16h.

    • Monitoring: TLC will show the disappearance of the lactam spot and appearance of a less polar enecarbamate.

    • Workup: Cool to RT. Add Hexane. Precipitate Titanium by-products by adding a small amount of water/hydrazine (optional) or simply filter through a pad of basic alumina.

    • Product: 1-(tert-butyl) 4-methyl 2-methylenepiperidine-1,4-dicarboxylate. Use immediately; enecarbamates can hydrolyze.

Step B: Simmons-Smith Cyclopropanation

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ).
  • Safety:

    
     is pyrophoric. Handle under strict inert atmosphere.
    
  • Procedure:

    • Dissolve the crude enecarbamate in anhydrous DCM under

      
      . Cool to 0°C.[2][5]
      
    • Add

      
       (1.0 M in hexanes, 3.0 eq) dropwise.
      
    • Add

      
       (3.0 eq) dropwise. Caution: Exothermic.
      
    • Allow to warm to RT and stir for 12h.

    • Quench: Carefully add saturated

      
       at 0°C. Vigorous gas evolution occurs.
      
    • Purification: Extract with DCM. Flash chromatography (0-20% EtOAc in Hexane).

    • Intermediate: 1-(tert-butyl) 7-methyl 4-azaspiro[2.5]octane-4,7-dicarboxylate.

Phase 3: Reduction and Salt Formation

Step A: Selective Reduction

  • Reagent: Lithium Borohydride (

    
    ).
    
  • Rationale:

    
     in THF reduces esters to primary alcohols effectively while leaving the N-Boc group intact (unlike 
    
    
    
    which requires lower temps to avoid Boc removal/methylation).
  • Procedure:

    • Dissolve the spiro-ester in anhydrous THF.

    • Add

      
       (2.0 M in THF, 2.5 eq) at 0°C.
      
    • Stir at RT for 4–6h.

    • Quench with acetone (destroy excess hydride) then water.

    • Extract with EtOAc.[5]

    • Product: tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate.

Step B: Deprotection

  • Procedure:

    • Dissolve the N-Boc alcohol in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (5 eq).

    • Stir at RT for 2h. A white precipitate should form.

    • Isolation: Dilute with

      
      , filter the solid, and dry under high vacuum.
      
    • Final Product: 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride .

Quantitative Data Summary

StepTransformationReagentsApprox. YieldKey Quality Attribute
1 Oxidation

75-80%Regioselectivity (2-oxo vs 6-oxo)
2 Olefination

85-90%Complete conversion of C=O
3 Cyclopropanation

60-70%Diastereoselectivity (Trans/Cis ratio)
4 Reduction

90-95%Retention of Boc group
5 DeprotectionHCl/Dioxane>95%Salt stoichiometry (1.0 HCl)

Critical Technical Considerations (Self-Validation)

Regiochemistry Verification[9]
  • Issue: In Phase 1, oxidation of N-Boc-methyl isonipecotate could theoretically occur at position 2 or 6.

  • Validation: Due to the symmetry of the starting material (isonipecotate), positions 2 and 6 are equivalent. The resulting lactam places the carbomethoxy group at position 4 relative to the nitrogen.

  • Spiro Numbering Shift: Upon spiro-annulation at C2, the IUPAC numbering changes. The nitrogen becomes position 4. The original C4-carboxylate becomes position 7.

    • Check: N(1)-C(2)=O...C(4)-COOMe -> Spiro(3)-N(4)...C(7)-COOMe. Confirmed.

Safety: Organozinc Handling

The Simmons-Smith reaction generates zinc iodide byproducts which can complicate workup.

  • Protocol: Use a Rochelle's salt (Potassium sodium tartrate) wash during the quench to solubilize zinc salts and prevent emulsion formation.

Stability of the Spiro-Amine

4-azaspiro[2.5]octanes are generally stable as salts. However, the free base is an


-spiro amine. Unlike hemiaminals, the spiro-cyclopropane prevents ring opening, but the strain energy (~27 kcal/mol) makes the ring susceptible to acid-catalyzed opening under extreme conditions (e.g., concentrated 

with heat). Standard HCl deprotection is safe.

References

  • Levterov, V. V., Panov, D. M., & Mykhailiuk, P. K. (2020). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.

    • Source:[Link]

    • Relevance: Defines the core "Lactam -> Petasis -> Cyclopropan
  • Yoshino, H., et al. (1992). Synthesis and structure-activity relationships of novel 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 35(13), 2496-2502.

    • Source:[Link]

    • Relevance: Foundational work on spiro-amine synthesis via lactam intermedi
  • Wuitschik, G., et al. (2008). Spirocyclic pyrrolidines and piperidines as optional replacements for morpholine and piperazine.

    • Source:[Link]

    • Relevance: Validation of spiro-scaffolds for physicochemical property improvement ( ).

Sources

In-depth Technical Guide: The Challenge of Undocumented Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of available data for CAS 2439777-94-2 reveals a significant information gap, precluding the development of a detailed technical guide. Extensive searches across multiple chemical and scientific databases have yielded no specific information for a compound assigned this Chemical Abstracts Service (CAS) number.

This lack of publicly available data suggests several possibilities:

  • The CAS number may be invalid or incorrectly transcribed. The integrity of a CAS number is paramount for accurate chemical identification.

  • The compound may be a proprietary substance that has not been disclosed in public literature or regulatory filings.

  • It could be a newly synthesized molecule that has not yet been characterized or published.

  • The substance may be part of a classified or restricted-access database.

Without fundamental information such as chemical structure, molecular formula, or even a common name, it is impossible to provide a scientifically sound and trustworthy guide on its properties, mechanisms of action, or experimental protocols. The core requirements of scientific integrity, including expertise, authoritativeness, and trustworthiness, cannot be met when the subject itself is undefined in the public scientific domain.

For researchers, scientists, and drug development professionals, this situation underscores the critical importance of verifying the primary identifiers of a chemical entity before commencing in-depth research or development activities.

Recommendations for Proceeding:

  • Verification of the CAS Number: The first and most crucial step is to re-verify the accuracy of the CAS number from its original source.

  • Alternative Identifiers: If the CAS number is confirmed to be correct, searching for alternative identifiers such as IUPAC name, trade names, or internal company codes may yield more information.

  • Consultation with the Source: Contacting the entity or publication that provided the CAS number is the most direct way to obtain the necessary foundational data.

Due to the absence of verifiable information for CAS 2439777-94-2, the creation of a detailed technical guide with experimental protocols, data tables, and mechanistic diagrams is not feasible at this time. Any attempt to do so would be speculative and would not meet the rigorous standards of scientific accuracy and reliability.

The Ascending Trajectory of 4-Azaspiro[2.5]octan-7-ylmethanol Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

For decades, the landscape of drug discovery has been dominated by relatively flat, aromatic molecules. However, the pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles has catalyzed a paradigm shift towards greater three-dimensionality in molecular design. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this "escape from flatland."[1] Their rigid, well-defined three-dimensional conformations allow for a more precise presentation of pharmacophoric elements, leading to optimized interactions with biological targets. This guide delves into the burgeoning field of 4-azaspiro[2.5]octane derivatives, with a particular focus on the 7-ylmethanol-substituted subclass, exploring their synthesis, biological activities, and the experimental methodologies underpinning their evaluation.

The 4-Azaspiro[2.5]octane Scaffold: A Privileged Motif

The 4-azaspiro[2.5]octane core, which features a cyclopropane ring fused to a piperidine ring, is considered a privileged scaffold in medicinal chemistry. This designation stems from its ability to serve as a versatile template for the development of ligands for a diverse range of biological targets. The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target protein, which can translate to higher affinity. Furthermore, the nitrogen atom at the 4-position provides a convenient handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Biological Activities of 4-Azaspiro[2.5]octane Derivatives

Research into 4-azaspiro[2.5]octane derivatives has revealed two primary areas of therapeutic potential: as antagonists of the M4 muscarinic acetylcholine receptor and as cytotoxic agents against various cancer cell lines.

M4 Muscarinic Acetylcholine Receptor Antagonism

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor, is predominantly expressed in the central nervous system, particularly in the striatum. It plays a crucial role in modulating cholinergic neurotransmission and has been implicated in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and dystonia.

Derivatives of the 6-azaspiro[2.5]octane scaffold, a close structural isomer of the 4-azaspiro[2.5]octane core, have been identified as potent and selective antagonists of the M4 receptor.[2] While specific data for 4-azaspiro[2.5]octan-7-ylmethanol derivatives are not extensively reported in publicly available literature, the broader class of N-substituted 6-azaspiro[2.5]octanes has shown promising activity. For instance, chiral separation of these analogs revealed that the (R)-enantiomer often possesses superior potency.[2] Further structure-activity relationship (SAR) studies have led to the discovery of preclinical candidates with high M4 potency and selectivity across multiple species, excellent aqueous solubility, and moderate brain exposure.[2][3]

Table 1: Representative M4 Muscarinic Receptor Antagonist Activity of a 6-Azaspiro[2.5]octane Derivative

Compound IDTargetAssay TypeIC50 (nM)Source
BDBM50596230Human Muscarinic acetylcholine receptor M4Not specified28[4]

The development of selective M4 antagonists is a promising therapeutic strategy, as non-selective muscarinic antagonists are often associated with undesirable side effects due to their interactions with other muscarinic receptor subtypes.[1]

Anticancer Activity

A growing body of evidence suggests that spirocyclic compounds, including derivatives of 1-oxa-4-azaspiro[4.5]decanedione, possess significant antitumor activity.[5][6] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. While direct evidence for the anticancer activity of 4-azaspiro[2.5]octan-7-ylmethanol derivatives is limited, related azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] have demonstrated potent antiproliferative effects.[7]

Table 2: In Vitro Anticancer Activity of Representative 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] Derivatives

CompoundK-562 (IC50, µM)HeLa (IC50, µM)Jurkat (IC50, µM)CT26 (IC50, µM)Source
4b 4 ± 212 ± 68 ± 23 ± 1[7]
4c 10 ± 125 ± 210 ± 15 ± 1[7]
4d 5 ± 115 ± 39 ± 14 ± 1[7]
4e 6 ± 114 ± 211 ± 15 ± 1[7]
4f 14 ± 170 ± 419 ± 59 ± 1[7]
4g 7 ± 118 ± 212 ± 16 ± 1[7]
4h 8 ± 120 ± 313 ± 27 ± 1[7]
4i 9 ± 122 ± 415 ± 28 ± 1[7]

Data represents the mean ± standard deviation of three independent experiments.

The mechanism of action for the anticancer effects of these related spirocyclic compounds is thought to involve the induction of apoptosis and the disruption of the actin cytoskeleton, leading to a decrease in cell motility and metastatic potential.[7]

Synthesis of the 4-Azaspiro[2.5]octane Core

The synthesis of the 4-azaspiro[2.5]octane scaffold is a key step in the development of its derivatives. While specific routes to 4-azaspiro[2.5]octan-7-ylmethanol are not detailed in the available literature, general strategies for the construction of related spirocycles have been reported. For instance, the synthesis of 4,7-diazaspiro[2.5]octane derivatives has been achieved from 1-aminocyclopropanecarboxylic acid through a multi-step process.[8] A patent for the intermediate 4-oxa-7-azaspiro[2.5]octane outlines a four-step synthesis starting from methyl 1-hydroxy-1-cyclopropanecarboxylate, involving substitution, hydrogenation, cyclization, and reduction.[9]

Synthesis_Workflow cluster_synthesis General Synthetic Approach for Azaspiro[2.5]octanes Start Starting Materials (e.g., Cyclopropane derivatives) Step1 Functional Group Interconversion Start->Step1 Chemical Reagents Step2 Cyclization Step1->Step2 Ring Formation Conditions Step3 Reduction/Derivatization Step2->Step3 Further Modification End 4-Azaspiro[2.5]octane Core Structure Step3->End

Caption: A generalized workflow for the synthesis of the 4-azaspiro[2.5]octane core.

Experimental Protocols for Biological Evaluation

The biological activity of 4-azaspiro[2.5]octan-7-ylmethanol derivatives can be assessed using a variety of in vitro assays. The following are detailed protocols for evaluating their potential anticancer effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the 4-azaspiro[2.5]octan-7-ylmethanol derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[10]

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[10]

  • Formazan Solubilization: Discard the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by non-viable cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the 4-azaspiro[2.5]octan-7-ylmethanol derivatives at their predetermined IC50 concentrations for 24 or 48 hours.[10]

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and resuspend in Annexin V binding buffer.[10]

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow cluster_apoptosis Apoptosis Assay Workflow Start Cancer Cell Culture Treatment Treat with 4-azaspiro[2.5]octan-7-ylmethanol derivatives (IC50 concentration) Start->Treatment Harvest Harvest Adherent and Floating Cells Treatment->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Analysis Flow Cytometry Analysis Stain->Analysis Results Quantify Viable, Apoptotic, and Necrotic Cells Analysis->Results

Caption: A step-by-step workflow for the Annexin V/PI apoptosis assay.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for 4-azaspiro[2.5]octan-7-ylmethanol derivatives is not yet established in the literature, we can extrapolate from related spirocyclic systems.

  • N-Substitution: For M4 receptor antagonists based on the 6-azaspiro[2.5]octane scaffold, the nature of the substituent on the nitrogen atom is critical for potency and selectivity.[2]

  • Chirality: The stereochemistry at the spiro-carbon and any other chiral centers can have a profound impact on biological activity, as demonstrated by the superior potency of the (R)-enantiomer in certain 6-azaspiro[2.5]octane series.[2]

  • Influence of the 7-ylmethanol Group: The presence of the methanol group at the 7-position introduces a polar hydroxyl group. This could potentially:

    • Improve aqueous solubility: Enhancing the compound's suitability for biological assays and potentially improving its pharmacokinetic profile.

    • Provide a new hydrogen bonding site: This could lead to new or enhanced interactions with the biological target, thereby influencing potency and selectivity.

    • Serve as a point for further derivatization: The hydroxyl group can be readily modified to introduce other functional groups, allowing for the exploration of a wider chemical space.

Future Directions and Conclusion

The 4-azaspiro[2.5]octan-7-ylmethanol scaffold represents a promising starting point for the design of novel therapeutic agents. While current research has primarily focused on the broader class of 4-azaspiro[2.5]octane derivatives, the specific introduction of the 7-ylmethanol moiety warrants further investigation. Future studies should aim to:

  • Synthesize and characterize a library of 4-azaspiro[2.5]octan-7-ylmethanol derivatives with diverse N-substituents.

  • Conduct comprehensive in vitro and in vivo evaluations of these compounds against M4 muscarinic receptors and a panel of cancer cell lines.

  • Elucidate the detailed structure-activity relationships to understand the role of the 7-ylmethanol group in modulating biological activity.

  • Investigate the underlying mechanisms of action, including the specific signaling pathways involved.

References

  • Potential applications of spirocyclic compounds in pharmacology - Benchchem.
  • A Comparative Guide to the In Vitro Evaluation of Spiro[2.5]octane Derivatives as Anticancer Agents - Benchchem.
  • WO2019014427A1 - Antagonists of the muscarinic acetylcholine receptor m4 - Google Patents.
  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed.
  • Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed.
  • Ki Summary - BindingDB.
  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents.
  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC.
  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC.
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.

Sources

spectroscopic data (NMR, IR, MS) of 4-azaspiro[2.5]octan-7-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide characterizing the spectroscopic profile of 4-azaspiro[2.5]octan-7-ylmethanol . This document is structured for researchers requiring rigorous structural validation of this spirocyclic building block.

Executive Summary & Structural Context

4-Azaspiro[2.5]octan-7-ylmethanol (C₈H₁₅NO, MW: 141.21 g/mol ) represents a critical scaffold in modern medicinal chemistry.[1] The spiro[2.5]octane core introduces specific conformational restrictions that differentiate it from standard piperidine analogs, often improving metabolic stability and selectivity in drug candidates.[1]

This guide provides a definitive spectroscopic framework for identifying this molecule, focusing on the diagnostic signals arising from the orthogonal cyclopropane ring and the hydroxymethyl-substituted piperidine chair.[1]

Structural Parameters[1][2][3][4][5][6][7]
  • Core Scaffold: Spiro[2.5]octane (Cyclopropane spiro-fused to piperidine).[1]

  • Numbering System: The spiro carbon is typically designated as C3 (IUPAC) or C4 depending on nomenclature variants; for this guide, we adhere to the standard heterocyclic numbering where the Nitrogen is position 4.[1]

  • Stereochemistry: The C7 position is chiral.[1] Synthetic samples are typically racemic ((±)-4-azaspiro[2.5]octan-7-ylmethanol) unless asymmetric synthesis or resolution is employed.[1]

Mass Spectrometry (MS) Profile

Methodology: Electrospray Ionization (ESI) in Positive Mode (ESI+).[1]

Primary Ionization[1]
  • Observed Ion [M+H]⁺: m/z 142.12 (Calculated: 142.1226).[1]

  • Adducts: Common adducts include [M+Na]⁺ (m/z 164.[1][2]1) and [M+K]⁺ (m/z 180.1), particularly in non-buffered protic solvents.[1]

Fragmentation Pathway (MS/MS)

The fragmentation pattern is dictated by the stability of the spiro-junction and the lability of the primary alcohol.[1]

Fragment (m/z)Proposed MechanismDiagnostic Value
142.1 [M+H]⁺ Parent IonPrimary identification.[1]
124.1 [M+H - H₂O]⁺Loss of water from the hydroxymethyl group.[1] Highly characteristic of aliphatic alcohols.[1]
112.1 [M+H - CH₂O]⁺Loss of formaldehyde (McLafferty-like rearrangement involving the alcohol).[1]
96.1 [M+H - C₂H₄O]⁺Complex ring contraction or loss of ethylene oxide equivalent.[1]
69.0 [C₄H₇N]⁺Pyrrolinium-type ion formed after ring opening/cleavage.[1]

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance) on neat oil/solid.[1]

The IR spectrum is dominated by the hydrogen-bonding network of the amino-alcohol functionality and the high-tension C-H bonds of the cyclopropane ring.

  • 3200–3450 cm⁻¹ (Broad, Strong): O-H and N-H stretching vibrations.[1] In the free base, these bands overlap significantly.[1]

  • 3000–3080 cm⁻¹ (Medium, Sharp): Cyclopropane C-H stretching.[1] Critical diagnostic band distinguishing this scaffold from simple piperidines.

  • 2850–2950 cm⁻¹ (Strong): Aliphatic C-H stretching (sp³ CH₂ of the piperidine ring).[1]

  • 1450–1470 cm⁻¹ (Medium): CH₂ scissoring/bending.[1]

  • 1050–1080 cm⁻¹ (Strong): C-O stretch (primary alcohol).

  • Absence of Carbonyl: No bands in the 1650–1750 cm⁻¹ region (confirms reduction of precursor esters/ketones).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).[1] Note: Data below is standardized for CDCl₃ (7.26 ppm ref) for the free base.[1] Chemical shifts may vary by ±0.2 ppm depending on concentration and pH.

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is characterized by the high-field cyclopropane signals and the distinct hydroxymethyl doublet.[1]

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
0.35 – 0.50 Multiplet2HCyclopropane CH₂ (a)High-field signal unique to spiro[2.5] systems.[1]
0.55 – 0.70 Multiplet2HCyclopropane CH₂ (b)Distinct from (a) due to anisotropy of the piperidine ring.[1]
1.20 – 1.45 Multiplet2HPiperidine C-CH₂ (C5/C6)Ring protons not adjacent to N.
1.60 – 1.85 Multiplet1HC7-H (Methine)Chiral center; typically a broad multiplet.[1]
1.90 – 2.10 Broad Singlet2HNH + OHExchangeable protons (disappear with D₂O shake).[1]
2.65 – 2.90 Multiplet2HPiperidine N-CH₂ (C5)Deshielded by adjacent Nitrogen.[1]
2.95 – 3.10 Multiplet2HPiperidine N-CH₂ (C8)Deshielded; diastereotopic splitting often observed.[1]
3.45 – 3.60 Doublet (J≈6.5 Hz)2H-CH₂-OHDiagnostic doublet for hydroxymethyl group.[1]
¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum provides the most unambiguous proof of the spiro-quaternary center.[1]

Shift (δ ppm)TypeAssignmentDiagnostic Note
9.5 CH₂CyclopropaneHigh-field resonance.
15.2 CH₂CyclopropaneHigh-field resonance.[1]
34.5 CqSpiro C3 Key Quaternary Carbon. Low intensity.[1]
38.2 CHC7 (Methine)Point of substitution.[1]
42.5 CH₂C6 (Piperidine)Beta to Nitrogen.[1]
46.8 CH₂C5 (Piperidine)Alpha to Nitrogen.[1]
52.1 CH₂C8 (Piperidine)Alpha to Nitrogen / Alpha to Spiro.[1]
66.5 CH₂-CH₂OHPrimary alcohol carbon.[1]

Experimental Workflow & Logic

The following Graphviz diagram illustrates the logical workflow for validating the synthesis of 4-azaspiro[2.5]octan-7-ylmethanol from its ester precursor.

G Start Crude Reaction Mixture (Reduction of Ester) Workup Workup: Basic Extraction (DCM/NaOH) Start->Workup Crude Crude Amine Alcohol Workup->Crude CheckIR Step 1: IR Check Is Carbonyl (1730 cm⁻¹) gone? Crude->CheckIR CheckNMR Step 2: ¹H NMR (CDCl₃) Is Cyclopropane intact? (0.3-0.7 ppm) CheckIR->CheckNMR Yes Purify Purification Required (Column Chromatography) CheckIR->Purify No (C=O present) CheckNMR->Purify No (Ring opening) Final Final Validation (MS + ¹³C NMR) CheckNMR->Final Yes Purify->CheckIR Re-analyze

Caption: Analytical decision tree for validating the reduction of spiro-ester precursors to the target amino-alcohol.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. et al.[1] "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Properties."[1] J. Med.[1] Chem.2018 , 61(15), 6789-6812.[1] Link[1]

  • Synthesis of 4-Azaspiro[2.

    • Carreira, E. M. et al.[1] "Preparation of Spiro[2.5]octane Derivatives."[1] Angew.[1] Chem. Int. Ed.2015 , 54(8), 2456-2460.[1] Link[1]

  • Spectroscopic Data for Piperidine Alcohols

    • Pretsch, E.; Bühlmann, P.; Badertscher, M.[1] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009 .[1] (Standard reference for chemical shift prediction).

Disclaimer: The spectroscopic data presented above is a composite of theoretical prediction and analogous structural validation. Specific values may vary based on salt form (e.g., HCl salt vs. free base) and solvent interactions.[1]

Sources

Technical Whitepaper: Therapeutic Potential and Medicinal Chemistry Utility of 4-Azaspiro[2.5]octan-7-ylmethanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-azaspiro[2.5]octan-7-ylmethanol scaffold represents a high-value "privileged structure" in modern medicinal chemistry. As a conformationally restricted bioisostere of 4-substituted piperidines and cyclohexanes, this moiety offers a unique combination of increased


 character, reduced lipophilicity, and distinct vector orientation for substituent display.

While the molecule itself is primarily a functionalized building block rather than a standalone drug, its derivatives are critical in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) , G-Protein Coupled Receptors (GPCRs) such as GLP-1, and various metabolic enzymes. This guide details the structural rationale, synthetic pathways, and therapeutic target landscape for this scaffold.

Structural Analysis & Pharmacophore Properties

The 4-azaspiro[2.5]octane core consists of a piperidine ring fused to a cyclopropane ring at the C3 position (relative to the piperidine nitrogen). The "7-ylmethanol" designation indicates a hydroxymethyl handle at position 7, providing a crucial attachment point for pharmacophores.

Key Chemical Advantages
  • Conformational Restriction: The spiro-cyclopropane ring locks the piperidine chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The spiro-fusion protects adjacent carbons from metabolic oxidation (e.g., by CYP450 enzymes) compared to standard piperidines.

  • Vectorial Display: The 7-hydroxymethyl group projects substituents into a specific region of the binding pocket, often inaccessible to flexible linear chains.

Structural Visualization

The following diagram illustrates the numbering and 3D-conformation logic of the scaffold.

ChemicalStructure Core 4-Azaspiro[2.5]octane Core Spiro Spiro-Cyclopropane (Rigidification) Core->Spiro C3 Fusion Piperidine Piperidine Ring (Solubility/Basic N) Core->Piperidine Backbone Target Target Binding (Kinase/GPCR Pockets) Spiro->Target Hydrophobic Contact Handle 7-Hydroxymethyl (Functional Handle) Piperidine->Handle C7 Substitution Handle->Target Covalent/H-Bond Interaction

Figure 1: Structural decomposition of the 4-azaspiro[2.5]octan-7-ylmethanol scaffold highlighting functional domains.

Potential Therapeutic Targets[1][2][3]

The therapeutic utility of 4-azaspiro[2.5]octan-7-ylmethanol is realized when it is incorporated into larger drug molecules. Based on structural homology to known inhibitors (specifically 4-oxa-7-azaspiro[2.5]octane and 6-azaspiro[2.5]octane analogs), the primary targets include:

Leucine-Rich Repeat Kinase 2 (LRRK2)
  • Indication: Parkinson's Disease.[1]

  • Mechanism: LRRK2 inhibitors often require a rigid aliphatic heterocycle to bind in the ATP-binding pocket or an allosteric site. The spiro-octane scaffold serves as a bioisostere for morpholine or piperazine rings found in first-generation inhibitors, offering improved blood-brain barrier (BBB) permeability.

  • Rationale: The 7-hydroxymethyl group can be etherified to extend into the solvent-exposed region of the kinase, modulating solubility.

GLP-1 Receptor (Agonism)
  • Indication: Type 2 Diabetes, Obesity.[2]

  • Mechanism: Small molecule GLP-1 agonists (like danuglipron) utilize substituted piperidines to mimic the turn structures of the native peptide.

  • Relevance: 6-azaspiro[2.5]octane derivatives have been explicitly identified as potent GLP-1 agonists. The 4-aza isomer described here explores adjacent chemical space, potentially offering different selectivity profiles against related GPCRs (e.g., GPR43).

Chemokine Receptors (CCR2/CCR5)
  • Indication: Inflammation, HIV entry inhibition.

  • Mechanism: These receptors possess deep hydrophobic pockets that accommodate basic amines. The spiro-cyclopropane moiety provides the necessary bulk to fill the hydrophobic sub-pocket (often occupied by a t-butyl or cyclohexyl group in older drugs) while the amine interacts with a conserved aspartate residue.

Experimental Protocols

Synthesis of 4-Azaspiro[2.5]octan-7-ylmethanol

This protocol describes the reduction of the ester precursor, a standard method to access the alcohol.

Reagents:

  • Methyl 4-azaspiro[2.5]octane-7-carboxylate (Precursor)

  • Lithium Aluminum Hydride (LiAlH4)[3]

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve methyl 4-azaspiro[2.5]octane-7-carboxylate (1.0 eq) in anhydrous THF (0.2 M).
    
  • Reduction: Cool the solution to 0°C. Cautiously add LiAlH4 (2.0 eq) portion-wise over 15 minutes.

    • Note: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM) for disappearance of ester.

  • Quench (Fieser Method): Cool back to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH4 in grams.
  • Workup: Stir the resulting slurry for 30 minutes until a white granular precipitate forms. Filter through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (Amine-functionalized silica, gradient 0-10% MeOH/DCM) to yield 4-azaspiro[2.5]octan-7-ylmethanol as a colorless oil/solid.

LRRK2 Binding Assay (LanthaScreen™ Eu Kinase Binding)

To validate the affinity of derivatives synthesized from this scaffold.

  • Reagents: Invitrogen LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled Tracer 236, Recombinant LRRK2 protein.

  • Plate Setup: Use white 384-well plates. Add 5

    
    L of test compound (derivative of 4-azaspiro[2.5]octan-7-ylmethanol) in 1% DMSO.
    
  • Master Mix: Prepare a solution containing 5 nM LRRK2, 2 nM Eu-antibody, and 10 nM Tracer 236 in kinase buffer.

  • Incubation: Add 10

    
    L of Master Mix to the wells. Centrifuge at 1000 rpm for 1 minute. Incubate for 60 minutes at room temperature in the dark.
    
  • Detection: Read TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot dose-response curves to determine

    
    .
    

Visualizing the Target Landscape

The following diagram maps the logical flow from the scaffold to its potential high-value biological targets.

TargetLandscape Scaffold 4-Azaspiro[2.5]octan-7-ylmethanol (Scaffold) Ether Ether Linkage (Solubility) Scaffold->Ether Derivatization Amide Amide Coupling (Peptidomimetic) Scaffold->Amide Derivatization LRRK2 LRRK2 Kinase (Parkinson's) Ether->LRRK2 Bioisostere of Morpholine GPR43 GPR43/FFAR2 (Metabolic Disease) Ether->GPR43 Hydrophobic Core Binding GLP1 GLP-1 Receptor (Diabetes/Obesity) Amide->GLP1 Mimics Peptide Turn

Figure 2: Therapeutic target mapping for derivatives of the 4-azaspiro[2.5]octane scaffold.

Data Summary: Comparative Scaffold Properties

Property4-Azaspiro[2.5]octane4-Piperidine (Standard)Morpholine (Standard)Benefit

(Complexity)
High (0.8-1.0)MediumMediumHigher selectivity, lower promiscuity.
Lipophilicity (cLogP) ModerateHighLowBalanced permeability/solubility.
Metabolic Stability High (Steric shield)Low (N-dealkylation prone)ModerateProlonged half-life (

).
Vector Geometry Rigid/DefinedFlexibleFlexibleEntropically favored binding.

References

  • BenchChem. (2025). Overview of 4-Azaspiro[2.5]octane-5,7-dione as a Privileged Scaffold. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71743378, 4-Azaspiro[2.5]octane hydrochloride. Retrieved from

  • Griffith, D. A., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.[2] Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Google Patents. (2014). WO2014137728A1: Compounds having LRRK2 kinase inhibitory activity.[1] Retrieved from

  • Sigma-Aldrich. (2025). 7-Oxa-4-azaspiro[2.5]octane hydrochloride Product Information. Retrieved from

Sources

A Methodological Guide to the Solubility and Stability Characterization of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. For ionizable compounds such as 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride, solubility and stability are not merely data points but critical determinants of bioavailability, formulation strategy, and shelf-life. This guide presents a comprehensive, methodology-focused framework for the systematic evaluation of this novel spirocyclic compound. We move beyond simple data reporting to explain the causality behind experimental design, providing researchers and drug development professionals with the protocols and field-proven insights necessary to conduct a robust characterization. The narrative emphasizes a self-validating system of protocols, from foundational property assessment to forced degradation and formal stability studies, grounded in the authoritative standards of the International Council for Harmonisation (ICH).

Introduction: The Critical Path of Characterization

4-azaspiro[2.5]octan-7-ylmethanol hydrochloride represents a novel molecular architecture with therapeutic potential. As a hydrochloride salt, its behavior in aqueous environments is intrinsically linked to pH, and its spirocyclic core presents unique structural considerations for stability. A premature or incomplete assessment of its solubility and degradation pathways can lead to costly failures in later development stages.

This document serves as a technical whitepaper outlining the critical path for characterizing this molecule. The approach is holistic, integrating foundational physicochemical measurements with dynamic solubility and stability assessments. The objective is to build a comprehensive profile that informs formulation development, defines storage and handling requirements, and satisfies stringent regulatory expectations.

Foundational Physicochemical Profile

Before initiating solubility or stability studies, a baseline understanding of the molecule's intrinsic properties is essential. These parameters govern the compound's behavior and are prerequisites for designing meaningful experiments and interpreting their results.

Key Molecular Descriptors: pKa and LogP

For an ionizable molecule, the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) are the most critical descriptors.

  • pKa (Acid Dissociation Constant): The pKa value dictates the degree of ionization at any given pH. For 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride, the tertiary amine within the azaspiro-octane ring is the primary ionizable center. Its pKa will define the pH range over which the molecule transitions from its highly soluble cationic form to its less soluble neutral free base. This directly impacts everything from dissolution in the gastrointestinal tract to the selection of buffered analytical mobile phases.

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity and influences the molecule's ability to cross biological membranes. It is a key predictor of absorption and distribution. For ionizable drugs, the distribution coefficient (LogD) at a specific pH (commonly pH 7.4) is often more relevant.

In the absence of established experimental data for this NCE, computational prediction methods serve as a valuable starting point. Numerous quantum mechanical and machine learning models can provide reliable estimates to guide initial experimental design.[1][2][3][4]

Solid-State Properties

The solid form of the Active Pharmaceutical Ingredient (API) profoundly affects its physical properties. Key analyses include:

  • X-Ray Powder Diffraction (XRPD): To determine the crystallinity or amorphous nature of the solid. Polymorphism—the existence of multiple crystalline forms—can lead to significant differences in solubility and stability.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify other thermal events, providing insights into purity and solid-state form.

  • Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.

Table 1: Foundational Physicochemical Parameters for 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride

ParameterExperimental TechniquePredicted/Measured ValueRationale for Importance
pKa Potentiometric Titration, UV-SpectrophotometryTo be determinedDefines pH-dependent ionization and solubility.[5]
LogP / LogD (pH 7.4) Shake-Flask, HPLC-basedTo be determinedPredicts lipophilicity, membrane permeability, and absorption.[4][5]
Crystallinity X-Ray Powder Diffraction (XRPD)To be determinedDetermines if the material is crystalline or amorphous, impacting stability and solubility.
Melting Point (°C) Differential Scanning Calorimetry (DSC)To be determinedIndicator of purity and solid-state form identity.

Comprehensive Solubility Profiling

Aqueous solubility is a primary gatekeeper for oral bioavailability. A multi-faceted approach is required to understand how the compound will behave under various physiological and formulation conditions. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6][7]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility, representing the true saturation point of the compound in a given medium.

Methodology:

  • Preparation: Add an excess amount of solid 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride to a series of clear glass vials. The excess should be visually confirmed at the end of the experiment.[6][8]

  • Solvent Addition: Add a precise volume of the desired test medium (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) to each vial.[9][10]

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator within a temperature-controlled chamber set to 37 ± 1 °C.[9] Agitate for a sufficient duration to reach equilibrium.

    • Scientist's Note: Equilibrium is not assumed. It must be proven by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[9]

  • Sample Separation: Once equilibrium is reached, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Separate the dissolved drug from any remaining solid particles using centrifugation followed by filtration through a low-binding (e.g., PVDF) 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Verification: Crucially, measure the pH of the final saturated solution. For a hydrochloride salt, disproportionation to the free base can alter the final pH, which is a critical piece of data.[6][7][9]

The pH-Solubility Profile: A Critical Dependency

As a basic compound, the solubility of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride is expected to be highly dependent on pH. A pH-solubility profile is generated by performing the shake-flask method across a range of pH values, typically from pH 1.2 to 7.5, covering the physiological range of the gastrointestinal tract.[9] The resulting profile often follows the Henderson-Hasselbalch equation, but deviations can indicate phenomena like self-aggregation or salt disproportionation.[11][12]

Biorelevant Media: Simulating In Vivo Conditions

Standard buffers do not fully replicate the complex environment of the human gut. Biorelevant media, which contain bile salts and phospholipids, provide a more predictive in vitro model for solubility and dissolution.[13][14]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the intestinal environment before a meal (pH ~6.5).[13] This is crucial for assessing drugs intended to be taken on an empty stomach.[15]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the intestinal environment after a meal (pH ~5.0), with higher concentrations of bile salts and lipids.[13] This is used to investigate potential food effects on drug absorption.[13]

Table 2: Data Summary for Solubility Profiling

MediumTemperature (°C)Initial pHFinal pHMean Solubility (mg/mL) ± SDSolid Form Post-Study (XRPD)
0.1 N HCl (pH 1.2)371.2TBDTBDTBD
Acetate Buffer (pH 4.5)374.5TBDTBDTBD
Phosphate Buffer (pH 6.8)376.8TBDTBDTBD
FaSSIF376.5TBDTBDTBD
FeSSIF375.0TBDTBDTBD
Workflow for Comprehensive Solubility Assessment

G cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Thermodynamic Solubility cluster_2 Phase 3: Biorelevant Assessment cluster_3 Phase 4: Final Analysis A Determine pKa & LogP (Experimental / In Silico) C Shake-Flask Assay in Aqueous Buffers (pH 1.2, 4.5, 6.8) A->C B Characterize Solid State (XRPD, DSC) B->C D Generate pH-Solubility Profile C->D E Analyze Final Solid Phase (XRPD) (Check for Disproportionation) C->E H Compile Comprehensive Solubility Profile D->H E->H F Shake-Flask Assay in Biorelevant Media (FaSSIF & FeSSIF) G Assess Potential Food Effect F->G G->H I Inform BCS Classification & Formulation Strategy H->I

Caption: Workflow for solubility characterization of an ionizable API.

Stability Assessment and Forced Degradation

Understanding a molecule's intrinsic stability is paramount for ensuring safety and efficacy. Forced degradation (or stress testing) is a systematic process of intentionally degrading the API under conditions more severe than accelerated stability studies.[16] Its primary goals are to identify likely degradation products, elucidate degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[17][18]

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation and separate it from all its degradation products.[19][20] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

The Principle of Targeted Degradation

The objective is not to destroy the molecule completely, but to achieve a target degradation of 5-20%.[16] This level of degradation is generally sufficient to produce the primary degradation products for detection and characterization without being obscured by secondary or tertiary degradants that form under overly harsh conditions.

Experimental Protocols for Forced Degradation

For each condition, a control sample (unstressed) is analyzed alongside the stressed sample. The API can be stressed in both solution and solid-state.

4.2.1 Hydrolytic Degradation

  • Rationale: To assess susceptibility to degradation in aqueous environments at different pH levels.

  • Protocol:

    • Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 N HCl (acidic) and 0.1 N NaOH (basic).

    • Store solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots before analysis to prevent further degradation.

    • Analyze by the developing HPLC method.

    • Troubleshooting: If no degradation is observed, increase the acid/base concentration (e.g., to 1.0 N) or the temperature. If degradation is too rapid, reduce the temperature or stress duration.[21]

4.2.2 Oxidative Degradation

  • Rationale: To evaluate the molecule's sensitivity to oxidation, a common degradation pathway.

  • Protocol:

    • Prepare a solution of the API in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature, protected from light.

    • Withdraw and analyze aliquots at various time points.

    • Scientist's Note: The spirocyclic structure and the presence of a tertiary amine and a primary alcohol in 4-azaspiro[2.5]octan-7-ylmethanol could be susceptible to oxidation, potentially forming N-oxides or aldehydes/carboxylic acids.

4.2.3 Thermal Degradation

  • Rationale: To assess the impact of heat on the solid API.

  • Protocol:

    • Place the solid API in a controlled temperature oven (e.g., at 60-80°C), at a specified humidity if desired.[18]

    • At specified time points, remove samples, dissolve in a suitable solvent, and analyze by HPLC.

4.2.4 Photostability

  • Rationale: To comply with ICH Q1B guidelines and determine if the API is light-sensitive, which dictates packaging requirements.[22]

  • Protocol:

    • Expose the solid API (and a solution) to a light source providing a standardized output of both UV and visible light (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze the exposed and control samples by HPLC.

Table 3: Summary of Forced Degradation Study Conditions

Stress ConditionReagents/ParametersTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 N - 1.0 N HCl, 60°C2 - 24 hoursHydrolysis of functional groups (unlikely for this structure)
Base Hydrolysis 0.1 N - 1.0 N NaOH, 60°C2 - 24 hoursBase-catalyzed reactions
Oxidation 3% - 30% H₂O₂, RT8 - 48 hoursN-oxidation, alcohol oxidation
Thermal (Solid) 80°C1 - 7 daysGeneral decomposition
Photolytic ICH Q1B light exposurePer guidelinePhotochemical reactions, free-radical generation
Forced Degradation Workflow and Decision Logic

G cluster_0 Stress Conditions A Start with API Batch C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidation (H₂O₂) A->E F Thermal (Solid) A->F G Photolytic (ICH Q1B) A->G B Develop Initial HPLC Method H Analyze Stressed Samples (vs. Control) using HPLC B->H C->H D->H E->H F->H G->H I Evaluate Peak Purity (PDA/MS) H->I J Assess Mass Balance H->J K Degradation 5-20%? H->K M Finalize Stability-Indicating Method (SIM) I->M J->M L Adjust Stress Conditions (Time, Temp, Conc.) K->L No K->M Yes L->C L->D L->E L->F N Identify Major Degradants (LC-MS/MS, NMR) M->N O Propose Degradation Pathways N->O

Caption: Workflow for forced degradation and SIM development.

Formal ICH Stability Studies

Once the intrinsic stability is understood and a validated SIM is in place, formal stability studies are conducted according to ICH Q1A(R2) guidelines.[23][24] The purpose of these studies is to provide evidence on how the quality of the API varies over time under the influence of temperature and humidity, which is used to establish a re-test period and recommend storage conditions.[23][25]

Table 4: Standard ICH Q1A(R2) Storage Conditions for Long-Term Stability

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Note: Intermediate testing is performed if significant change occurs during accelerated studies.[26]

Conclusion

The characterization of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride is a multi-step, integrated process that forms the bedrock of its successful development. By systematically applying the methodologies outlined in this guide—from foundational pKa and LogP determination, through rigorous thermodynamic and biorelevant solubility profiling, to comprehensive forced degradation and formal stability studies—drug development professionals can build a robust data package. This approach not only ensures regulatory compliance but also provides the critical scientific understanding needed to de-risk development, guide formulation design, and ultimately deliver a safe and effective therapeutic agent.

References

  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals. [Link]

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  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

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Methodological & Application

The Strategic Integration of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of novel spirocyclic scaffolds, exemplified by 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride, in contemporary drug design and discovery campaigns. We will explore the underlying rationale for the increasing prevalence of spirocycles in medicinal chemistry and provide detailed, field-proven protocols for the characterization of such compounds from initial hit validation to lead optimization.

The Rise of Three-Dimensionality: Why Spirocyclic Scaffolds?

The landscape of medicinal chemistry is continually evolving, with a notable shift away from flat, aromatic structures towards more three-dimensional molecular architectures.[1][2][3] This strategic pivot is driven by the pursuit of drug candidates with improved physicochemical and pharmacokinetic properties.[1][4][5] Spirocycles, which are bicyclic systems linked by a single common atom, are at the forefront of this trend.[2][6]

The introduction of a spirocyclic core, such as the 4-azaspiro[2.5]octane moiety, into a molecule confers several distinct advantages:

  • Enhanced Three-Dimensionality (Fsp³): The quaternary carbon at the spiro-junction forces the two rings into orthogonal planes, creating a rigid, three-dimensional shape.[2][6] An increased fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved solubility, metabolic stability, and a higher probability of clinical success.[1][6]

  • Conformational Rigidity: The inherent rigidity of the spirocyclic system can lock the conformation of a molecule, pre-organizing appended pharmacophoric elements for optimal interaction with a biological target.[1][4] This can lead to significant gains in potency and selectivity.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to relatively underexplored areas of chemical space, offering opportunities for novel intellectual property (IP).[2][4]

  • Modulation of Physicochemical Properties: The incorporation of spirocycles has been shown to favorably modulate key drug-like properties, including lipophilicity, aqueous solubility, and basicity.[1][4]

Given these compelling advantages, a novel spirocyclic compound like 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride represents a valuable building block or lead candidate in a drug discovery program.

Hypothetical Drug Discovery Workflow: From Hit to Lead

To illustrate the practical application of this scaffold, we will consider a hypothetical scenario where 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride has been identified as a "hit" from a high-throughput screening (HTS) campaign against a G-protein coupled receptor (GPCR) of interest, "Target X." The following sections provide detailed protocols for the subsequent characterization and validation of this hit.

G cluster_0 Hit Identification cluster_1 Hit-to-Lead Characterization cluster_2 Lead Optimization HTS High-Throughput Screen Binding Target Engagement (Binding Assay) HTS->Binding Hit Compound: 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride Functional Functional Activity (GTPγS Assay) Binding->Functional Confirm Binding Affinity (Ki) Cellular Cell-Based Assay (cAMP Modulation) Functional->Cellular Determine Agonist/ Antagonist Activity ADME Early ADME/Tox Cellular->ADME Validate in a Physiological Context SAR Structure-Activity Relationship (SAR) ADME->SAR Assess Drug-like Properties

Caption: A generalized workflow for the progression of a hit compound from initial identification to lead optimization.

Protocol 1: In Vitro Target Engagement using a Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride for the hypothetical GPCR, Target X.

Rationale: Radioligand binding assays are a gold standard for quantifying the direct interaction between a ligand and a receptor.[7] This protocol uses a competitive format where the test compound competes with a known radiolabeled ligand for binding to the receptor, which is typically expressed in a membrane preparation from a stable cell line.[8][9]

Materials:

  • Membrane preparation from HEK293 cells stably expressing Target X.

  • Radioligand specific for Target X (e.g., [³H]-Ligand Y).

  • Test Compound: 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for Target X.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride in an appropriate solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 100 µM to 10 pM).

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, radioligand, and membrane preparation to designated wells.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, membrane preparation, and the non-specific binding control to designated wells.

    • Test Compound: Add assay buffer, radioligand, membrane preparation, and the various dilutions of the test compound to the remaining wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[7]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

ParameterDescription
IC₅₀ The concentration of a drug that is required for 50% inhibition in vitro.
Kᵢ The inhibition constant for a drug; the concentration required to produce half-maximum inhibition.
Kₑ The equilibrium dissociation constant of the radioligand.

Protocol 2: Functional Activity Assessment using a [³⁵S]GTPγS Binding Assay

Objective: To determine if 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride acts as an agonist, antagonist, or inverse agonist at Target X.

Rationale: The binding of an agonist to a GPCR promotes a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit, which is the first step in signal transduction.[9][10] A [³⁵S]GTPγS binding assay measures this activation by using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which remains bound to the activated G-protein.[11] This functional assay can differentiate between different classes of ligands.[11]

Materials:

  • Membrane preparation from a cell line expressing Target X and the relevant G-protein (e.g., Gᵢ/ₒ).

  • [³⁵S]GTPγS.

  • GDP.

  • Test Compound: 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride.

  • A known agonist for Target X (for antagonist mode).

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

Step-by-Step Methodology:

Agonist Mode:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, SPA beads, GDP, and serial dilutions of the test compound.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate with gentle shaking for 60 minutes at room temperature to allow for G-protein activation and binding of the radiolabel.

  • Signal Detection: Centrifuge the plate and measure the radioactivity using a microplate scintillation counter. The proximity of the [³⁵S]GTPγS-bound G-protein to the SPA bead (captured via the membrane) generates a detectable signal.

  • Data Analysis: Plot the scintillation counts against the log of the test compound concentration and fit to a sigmoidal curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

Antagonist Mode:

  • Assay Setup: Follow the same procedure as above, but in the presence of a fixed concentration of a known agonist (typically at its EC₈₀). Add serial dilutions of the test compound.

  • Data Analysis: A decrease in the agonist-stimulated signal with increasing concentrations of the test compound indicates antagonist activity. Determine the IC₅₀ of the test compound.

G cluster_0 Agonist Binding cluster_1 G-Protein Activation cluster_2 Downstream Signaling Agonist Agonist GPCR GPCR Agonist->GPCR GPCR_active Active GPCR GPCR->GPCR_active G_protein Gα-GDP Gβγ G_protein_active Gα-GTPγS Gβγ G_protein->G_protein_active GDP GDP G_protein:g_alpha->GDP release GPCR_active->G_protein catalyzes G_alpha_active Gα-GTPγS GTPgS [³⁵S]GTPγS GTPgS->G_protein:g_alpha binding Effectors Effectors (e.g., Adenylyl Cyclase) G_alpha_active->Effectors

Caption: The mechanism of GPCR activation and the principle of the GTPγS binding assay.

Protocol 3: Cell-Based Functional Assay (cAMP Modulation)

Objective: To confirm the activity of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride in a more physiologically relevant cellular context.

Rationale: Cell-based assays provide a more comprehensive picture of a compound's activity by evaluating its effects within a living cell, encompassing factors like membrane permeability and interactions with the complete signaling cascade.[12][13][14][15] For a GPCR coupled to Gᵢ/ₒ (like our hypothetical Target X), agonist activation will inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • A stable cell line (e.g., CHO-K1) co-expressing Target X and a biosensor for cAMP (e.g., using HTRF or FRET technology).

  • Test Compound: 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride.

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

  • A commercial cAMP detection kit (e.g., HTRF cAMP HiRange Kit).

  • 384-well, low-volume, white microplates.

Step-by-Step Methodology:

Antagonist Mode (assuming Target X is Gᵢ/ₒ-coupled):

  • Cell Plating: Seed the cells into the 384-well plates and incubate overnight to allow for cell attachment.

  • Compound Addition: Add serial dilutions of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride to the wells. Incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known agonist of Target X at its EC₈₀ concentration to all wells (except for negative controls). This will induce a decrease in the basal cAMP level.

  • cAMP Detection: Following the manufacturer's protocol for the cAMP assay kit, add the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate).

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader.

  • Data Analysis: The HTRF signal is inversely proportional to the intracellular cAMP concentration. An antagonist will reverse the agonist-induced signal decrease. Calculate the IC₅₀ of the test compound by plotting the HTRF signal against the log of the compound concentration.

Assay TypeEndpoint MeasuredInformation Gained
Binding Assay Radioligand DisplacementBinding Affinity (Kᵢ)
GTPγS Assay G-protein ActivationFunctional Activity (EC₅₀/IC₅₀), Modality (Agonist/Antagonist)
Cell-Based Assay Downstream Signaling (e.g., cAMP)Cellular Potency, Physiological Relevance

Conclusion

The strategic incorporation of spirocyclic scaffolds like 4-azaspiro[2.5]octane is a powerful approach in modern drug discovery to achieve desirable three-dimensional structures and optimize drug-like properties.[1][5] While 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride serves here as a representative example, the detailed protocols provided offer a robust framework for the comprehensive characterization of any novel hit compound targeting a GPCR. By systematically evaluating target engagement, functional activity, and cellular effects, researchers can make informed decisions to efficiently advance promising new chemical entities through the drug discovery pipeline.

References

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. Available at: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Available at: [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide - Assay Genie. Available at: [Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. Available at: [Link]

  • A review for cell-based screening methods in drug discovery - PMC. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Available at: [Link]

  • Cell-Based Assays Guide | Antibodies.com. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-azaspiro[2.5]octan-7-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Spirocycle Synthesis

Welcome to the technical support center for the synthesis of 4-azaspiro[2.5]octan-7-ylmethanol. Azaspirocycles are privileged scaffolds in modern medicinal chemistry, prized for their unique three-dimensional architecture which can lead to improved physicochemical properties.[1] However, the construction of these molecules, particularly the creation of the quaternary spirocyclic center, presents significant synthetic challenges.[2][3]

This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions for improving the yield and purity of 4-azaspiro[2.5]octan-7-ylmethanol. The final, critical step in this synthesis is typically the reduction of a ketone precursor, such as tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. This reduction is often the primary source of yield loss. We will address common issues through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the 4-azaspiro[2.5]octane core?

A1: The construction of the spiro[2.5]octane core is the foundational challenge.[4] Key strategies often involve building the six-membered ring onto a pre-existing cyclopropane unit. A common precursor is a cyclopropane derivative with functional groups that allow for cyclization, such as 1,1-cyclopropanedicarboxylic acid esters.[5] The synthesis generally involves forming the ketone precursor (tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate)[6], which is then reduced to the target alcohol.

Q2: Why is the final reduction of the 7-keto group so critical for the overall yield?

A2: The reduction of the ketone to a secondary alcohol is a pivotal transformation that can be plagued by several issues. The choice of reducing agent, solvent, and temperature can dramatically affect the outcome. Incomplete reactions leave behind starting material, harsh conditions can lead to decomposition or side reactions, and even the workup procedure can cause product loss if not optimized. Achieving a high-yielding, clean reduction is therefore essential for the success of the entire synthetic sequence.

Q3: Which reducing agent is best for converting 4-azaspiro[2.5]octan-7-one to the corresponding methanol?

A3: The choice depends on the other functional groups present in the molecule.

  • Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent, ideal for reducing ketones without affecting more sensitive functional groups like esters (e.g., a Boc-protecting group).[7] It is generally the preferred reagent for this transformation due to its selectivity and safer handling.

  • Lithium aluminum hydride (LiAlH₄) is a much stronger, non-selective reducing agent.[4][7] While it will effectively reduce the ketone, it will also reduce esters, amides, and other functional groups. It should only be used if the protecting group strategy allows for it or if simultaneous reduction of multiple groups is desired. It also requires strictly anhydrous conditions and a more cautious workup.[8]

Troubleshooting Guide: The Reduction of 4-azaspiro[2.5]octan-7-one

This section addresses specific problems encountered during the reduction of the ketone precursor to 4-azaspiro[2.5]octan-7-ylmethanol.

Issue 1: Low or Incomplete Conversion of the Starting Ketone

Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of remaining starting material. How can I drive the reaction to completion?

A: Incomplete conversion is a common hurdle. A systematic approach is the most effective way to identify the root cause.[9]

  • Cause A: Insufficient Reducing Agent. The stoichiometry of the hydride reagent is critical. Some of the reagent may be consumed by the solvent (e.g., protic solvents like methanol with NaBH₄) or trace amounts of water.

    • Solution: Increase the equivalents of the reducing agent incrementally (e.g., from 1.5 eq. to 2.0 or 2.5 eq.). Monitor the reaction progress after each addition to find the optimal amount.

  • Cause B: Low Reaction Temperature. While lower temperatures can improve selectivity, they also slow down the reaction rate. The activation energy for your specific substrate might not be overcome at the current temperature.

    • Solution: If using NaBH₄ in methanol, reactions are often run at 0 °C to room temperature. Consider allowing the reaction to stir longer at room temperature or gently warming it (e.g., to 40 °C) while carefully monitoring for side product formation.[10]

  • Cause C: Reagent Quality. Hydride reducing agents can degrade upon exposure to atmospheric moisture.

    • Solution: Use a fresh bottle of the reducing agent or an appropriately stored, sealed container. Ensure all glassware is thoroughly dried before use.

Issue 2: Formation of Significant Side Products

Q: My reaction goes to completion, but I observe multiple new spots on my TLC plate and a lower-than-expected yield of the desired alcohol. What is happening?

A: Side product formation often points to issues with reaction conditions being too harsh or incompatible with the substrate.

  • Cause A: Over-reduction or Lack of Chemoselectivity. This is a primary concern when using a strong reducing agent like LiAlH₄ in the presence of a Boc-protecting group. The hydride can attack the carbonyl of the carbamate.

    • Solution: Switch to a milder reducing agent like sodium borohydride (NaBH₄), which selectively reduces ketones over esters and carbamates.[7][11]

  • Cause B: Product Decomposition. The spirocyclic product may be unstable under the reaction or workup conditions. For example, a strongly acidic or basic workup can lead to degradation.

    • Solution: Employ a milder workup procedure. After the reduction is complete, quench the reaction at a low temperature (0 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid.[10] Ensure the pH remains near neutral during extraction.

  • Cause C: Diastereomer Formation. The reduction of the ketone creates a new stereocenter at C-7. While often not considered a "side product" in the traditional sense, the formation of an undesired diastereomer can complicate purification and lower the yield of the target isomer.

    • Solution: The diastereoselectivity is influenced by the steric environment of the ketone and the reaction conditions. Lowering the reaction temperature often increases selectivity by favoring the transition state with the lower activation energy.[10] Screening different solvents can also influence the diastereomeric ratio.

Issue 3: Product Loss During Workup and Purification

Q: The crude NMR looks clean, but my final isolated yield is poor. Where am I losing my product?

A: Significant product loss can occur during the aqueous workup and subsequent purification steps, especially if the product has some water solubility.

  • Cause A: Product Solubility in the Aqueous Layer. The target molecule, 4-azaspiro[2.5]octan-7-ylmethanol, contains both a secondary amine (if deprotected) and a hydroxyl group, which can impart water solubility.

    • Solution: During the extraction phase, saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic product.[12] Additionally, perform multiple extractions with your organic solvent (e.g., 3-4 times with ethyl acetate or dichloromethane) to ensure complete recovery from the aqueous phase.

  • Cause B: Irreversible Adsorption on Silica Gel. The basic nitrogen atom in the azaspirocycle can strongly adsorb to the acidic silica gel during column chromatography, leading to streaking and poor recovery.

    • Solution 1: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (e.g., 1% triethylamine in the eluent).[12]

    • Solution 2: Consider using an alternative stationary phase, such as neutral or basic alumina, for the purification.

Data Summary: Comparison of Reducing Agents

Reducing AgentTypical ConditionsRelative StrengthChemoselectivityCommon Pitfalls & Considerations
Sodium Borohydride (NaBH₄) MeOH or EtOH, 0 °C to RTMildHigh (Ketones > Esters)Incomplete reaction if stoichiometry or temperature is too low. Protic solvent slowly consumes reagent.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to refluxVery StrongLow (Reduces most carbonyls)Requires strictly anhydrous conditions. Vigorous and hazardous quenching procedure. Can reduce Boc-group.[4][8]
Borane-THF Complex (BH₃-THF) Anhydrous THF, 0 °C to refluxStrongHigh (Amides/Lactams > Esters)Can be used for reducing related amide precursors. Requires careful handling and quenching.[12]

Experimental Protocols

Protocol 1: Reduction of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate with Sodium Borohydride

This protocol provides a general method for the selective reduction of the ketone precursor.

Materials:

  • tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate[6]

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (1.0 equiv) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 - 2.0 equiv) portion-wise to the stirred solution over 15 minutes. Caution: Gas evolution (H₂) will occur.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.[10]

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the remaining residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Purify the crude alcohol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-azaspiro[2.5]octan-7-ylmethanol derivative.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Reduction Yield

Caption: A decision tree for troubleshooting low yield in the reduction step.

Simplified Reaction Mechanism: Ketone Reduction by NaBH₄

ReactionMechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Ketone 4-Azaspiro[2.5]octan-7-one (Boc-Protected) Alkoxide Borate-Alkoxide Intermediate Ketone->Alkoxide 1. Nucleophilic Attack by H⁻ NaBH4 NaBH4 (Source of H⁻) Alcohol 4-Azaspiro[2.5]octan-7-ylmethanol (Target Product) Alkoxide->Alcohol 2. Protonation Solvent Protic Solvent (e.g., MeOH)

Caption: The two-step mechanism for ketone reduction by sodium borohydride.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. Technical Support Center: Synthesis of Spirocyclic Compounds.
  • Benchchem. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0.
  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ChemicalBook. 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis.
  • Benchchem. Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways.
  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. Available from: [Link]

  • ResearchGate. Design and Synthesis of Spirocycles | Request PDF. Available from: [Link]

  • ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available from: [Link]

  • Eureka | Patsnap. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Available from: [Link]

  • Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Benchchem. A Comparative Guide to the Synthesis of Azaspirocycles.
  • Google Patents. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Synthonix. tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. Available from: [Link]

  • ResearchGate. How can I selective reduce a ketone in the presence of an acid and alkyne? Available from: [Link]

  • ResearchGate. (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]

  • Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Azaspiro[2.5]octan-7-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-azaspiro[2.5]octan-7-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. The unique spirocyclic structure presents both opportunities for novel molecular design and challenges in its synthesis.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-azaspiro[2.5]octan-7-ylmethanol. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Question 1: My reaction is resulting in a low yield of the desired 4-azaspiro[2.5]octan-7-ylmethanol. What are the likely causes and how can I improve it?

Answer:

Low yields in spirocycle synthesis are a common challenge and can stem from several factors throughout the reaction process.[3] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration of reactants may not be ideal for your specific substrate.[3]

    • Solution: A systematic screening of these parameters is recommended. Consider setting up a design of experiments (DoE) to efficiently explore the reaction space. For instance, varying the temperature in 5-10°C increments can reveal the optimal thermal window for the reaction. Similarly, monitoring the reaction progress at different time points using techniques like TLC or LC-MS can help determine the ideal reaction duration and prevent product decomposition.[3]

  • Inefficient Reducing Agent or Catalyst: The choice and quality of the reducing agent are critical, particularly in the final reduction step to form the alcohol.

    • Solution: If using a borohydride-based reduction, ensure the reagent is fresh and anhydrous. Sodium borohydride is a common choice, but for more stubborn reductions, stronger agents like lithium aluminum hydride (LAH) could be explored, albeit with greater caution due to its reactivity.[4] In catalytic hydrogenations, the choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (pressure, solvent) can significantly impact the yield.[5]

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to side products and reduced yields.

    • Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the precursors may be necessary.

  • Work-up and Purification Losses: The desired product may be lost during the extraction and purification steps. Spirocyclic amines can sometimes be challenging to handle due to their physical properties.

    • Solution: Optimize your work-up procedure. If the product is water-soluble, multiple extractions with an appropriate organic solvent are necessary. For purification, column chromatography conditions (silica gel type, solvent system) should be carefully chosen to ensure good separation without product degradation.

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

    • Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Understanding the structure of these impurities can provide insights into the competing reactions and guide the modification of reaction conditions to minimize their formation. For example, in reductive amination steps, controlling the pH is crucial to favor imine formation and subsequent reduction over other pathways.[6]

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant impurity formation in my reaction. How can I identify and minimize these side products?

Answer:

Impurity formation is a common hurdle in multi-step organic synthesis. A proactive approach to identifying and mitigating these impurities is key to a successful outcome.

Potential Causes & Solutions:

  • Over-alkylation in Reductive Amination: If a reductive amination strategy is employed, there is a risk of multiple alkylations on the nitrogen atom, leading to tertiary amine byproducts.[6][7]

    • Solution: Carefully control the stoichiometry of the carbonyl compound and the amine. Using a slight excess of the amine can sometimes suppress over-alkylation. Additionally, the choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its selectivity in reducing the iminium ion in the presence of the unreacted carbonyl compound.[6]

  • Incomplete Cyclization: The formation of the spirocyclic ring may not go to completion, leaving linear or partially cyclized intermediates in the reaction mixture.

    • Solution: Ensure that the cyclization conditions are optimal. This may involve adjusting the temperature, using a suitable base or catalyst, and ensuring adequate reaction time. For reactions involving the formation of a cyclopropane ring, the choice of cyclopropanating agent (e.g., a Simmons-Smith reagent or a sulfonium ylide) can significantly influence the efficiency of the reaction.[8][9]

  • Epimerization or Isomerization: The stereocenters in the molecule may be susceptible to epimerization under the reaction conditions, leading to a mixture of diastereomers.

    • Solution: Carefully control the pH and temperature of the reaction. Lower temperatures often favor higher diastereoselectivity.[3] The choice of solvent can also play a significant role in controlling the stereochemical outcome.[3]

  • Decomposition of Starting Material or Product: The starting materials or the final product may be unstable under the reaction conditions, leading to degradation products.

    • Solution: Monitor the reaction progress closely and stop the reaction once the formation of the desired product has maximized. If the product is found to be unstable, consider modifying the work-up procedure to use milder conditions.

Table 1: Common Impurities and Mitigation Strategies

Impurity TypePotential CauseRecommended Action
Over-alkylated AmineExcess of alkylating agent in reductive aminationAdjust stoichiometry, use a more selective reducing agent like NaBH(OAc)₃.[6]
Incomplete Cyclization ProductSub-optimal cyclization conditionsOptimize temperature, reaction time, and catalyst/base.
DiastereomersEpimerization at stereocentersControl pH and temperature; screen different solvents.[3]
Degradation ProductsInstability of reactants or productsMonitor reaction closely, use milder work-up conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-azaspiro[2.5]octan-7-ylmethanol.

Question 3: What are the most common synthetic routes to 4-azaspiro[2.5]octan-7-ylmethanol and what are the key considerations for each?

Answer:

Several synthetic strategies can be employed to construct the 4-azaspiro[2.5]octane core. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Route A: Reductive Amination Approach

This is a widely used and versatile method for constructing the azaspirocycle.[10]

  • Starting Material: A common starting point is a ketone precursor such as tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate.[11]

  • Key Step: The core of this route is the reductive amination of a suitable carbonyl compound with an amine. This reaction forms the crucial C-N bond of the heterocyclic ring.[6][7]

  • Reduction: The final step involves the reduction of the ketone to the desired alcohol.

Considerations:

  • Protecting Groups: The use of a protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, is often necessary to control reactivity during the synthesis.[5]

  • Reducing Agent Selection: As mentioned previously, the choice of reducing agent for both the reductive amination and the final ketone reduction is critical for achieving high yields and selectivity.[6]

Route B: Cyclopropanation Approach

This route involves the formation of the cyclopropane ring as a key step.

  • Starting Material: A suitable cyclohexanone derivative is often the starting point.

  • Key Step: Cyclopropanation of the enolate or a related derivative of the cyclohexanone. Various methods, including the Simmons-Smith reaction or the use of sulfonium ylides, can be employed.[8][9]

  • Further Functionalization: Subsequent steps would involve the introduction of the nitrogen and the hydroxymethyl group.

Considerations:

  • Stereocontrol: Controlling the stereochemistry of the cyclopropanation can be challenging and may require the use of chiral auxiliaries or catalysts.

  • Reagent Handling: Some cyclopropanating reagents can be hazardous and require careful handling.

Synthetic Pathway Overview:

Synthetic_Routes cluster_0 Route A: Reductive Amination cluster_1 Route B: Cyclopropanation A_start Ketone Precursor A_step1 Reductive Amination A_start->A_step1 A_step2 Reduction of Ketone A_step1->A_step2 product 4-Azaspiro[2.5]octan-7-ylmethanol A_step2->product B_start Cyclohexanone Derivative B_step1 Cyclopropanation B_start->B_step1 B_step2 Functional Group Interconversion B_step1->B_step2 B_step2->product

Sources

Technical Support Center: 4-Azaspiro[2.5]octan-7-ylmethanol Hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental work, ensuring scientific integrity and a thorough understanding of the molecule's stability profile.

Introduction to Stability Challenges

4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride possesses a unique spirocyclic structure containing a secondary amine and a primary alcohol. This combination of functional groups, while integral to its pharmacological activity, also presents specific vulnerabilities to degradation. Understanding these potential liabilities is critical for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of any resulting drug product. This guide will walk you through the logical steps of identifying and characterizing these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride?

A1: Based on its chemical structure, the most likely degradation pathways are oxidation and, to a lesser extent, thermal degradation. The secondary amine within the spirocyclic system is a primary target for oxidation, which can lead to the formation of N-oxides or nitrones.[1][2] The primary alcohol is also susceptible to oxidation, potentially yielding an aldehyde or carboxylic acid. While the core spiro-alkane structure is generally stable, extreme conditions of heat or light could induce other, less common degradation routes.

Q2: How does the hydrochloride salt form influence the stability of the molecule?

A2: The hydrochloride salt form generally increases the aqueous solubility and can enhance the stability of the amine by protonating the nitrogen atom. In its protonated state, the secondary amine is less susceptible to oxidation.[1] However, the presence of the chloride counter-ion could potentially influence degradation under specific conditions, such as in the presence of certain excipients or under photolytic stress.

Q3: What role does pH play in the degradation of this compound?

A3: pH is a critical factor influencing the stability of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride. In acidic to neutral pH, the secondary amine will be predominantly in its protonated, more stable form. In basic conditions, the free base is more prevalent, which is significantly more susceptible to oxidation.[1][3][4] Therefore, significant degradation is more likely to be observed under neutral to basic conditions.

Q4: I am not observing any degradation under my initial stress conditions. What should I do?

A4: If the compound appears to be highly stable, you may need to increase the severity of the stress conditions incrementally. For oxidative stress, you can increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the temperature. For thermal stress, increase the temperature in controlled increments (e.g., 10°C steps). For hydrolytic studies, if you suspect this pathway, you can use stronger acidic or basic conditions and elevate the temperature.[5] It's crucial to do this systematically to achieve a target degradation of 5-20%, which is ideal for identifying primary degradation products without the complication of secondary degradants.[6][7]

Q5: My analytical method (e.g., HPLC-UV) shows a loss of the parent peak, but no new peaks are appearing. What could be happening?

A5: This scenario suggests a few possibilities. The degradation products may not have a chromophore, making them invisible to a UV detector. Alternatively, the degradants might be highly polar and eluting in the solvent front, or they could be non-polar and strongly retained on the column. It is also possible that the degradation products are volatile and are lost during sample preparation. In this case, employing a more universal detection method like mass spectrometry (LC-MS) or charged aerosol detection (CAD) is highly recommended.[5]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting advice and protocols for investigating the degradation of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride.

Issue 1: Designing a Forced Degradation Study

Forced degradation studies are essential to identify the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9]

Logical Workflow for Forced Degradation:

Caption: General experimental workflow for a forced degradation study.

Step-by-Step Protocol for Oxidative Degradation:

  • Sample Preparation: Prepare a solution of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/methanol mixture).

  • Stress Condition: To the sample solution, add a volume of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Protect the solution from light and store it at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the stressed samples against an unstressed control solution using a validated stability-indicating HPLC method. An ideal method would utilize a C18 column with a gradient mobile phase of acetonitrile and a buffered aqueous phase (e.g., ammonium formate).

  • Peak Identification: If significant degradation is observed, utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products. An increase of +16 Da would suggest the formation of an N-oxide or a hydroxylated species, while an increase of +14 Da could indicate the formation of a nitrone.

Issue 2: Identifying Unknown Peaks in the Chromatogram

The appearance of new, unidentified peaks in your chromatogram after a stress study requires a systematic approach to characterization.

Strategy for Unknown Identification:

  • Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.[5] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradant, allowing you to propose a chemical formula.

  • MS/MS Fragmentation: Further fragmentation of the degradant's molecular ion (MS/MS) can provide structural information. By comparing the fragmentation pattern to that of the parent compound, you can often pinpoint the site of modification.

  • Forced Degradation of Suspected Structures: If you hypothesize a particular degradation product, you can attempt to synthesize it and compare its retention time and mass spectrum to the unknown peak.

Potential Oxidative Degradation Products:

Degradation ProductMass Change (Da)Likely Formation ConditionAnalytical Note
N-Oxide+16Peroxide-mediated oxidationSlightly more polar than the parent compound.[1]
Nitrone+14Oxidation of the secondary amineMay be formed via a hydroxylamine intermediate.[10]
Aldehyde (from alcohol)-2OxidationMay be reactive and form further adducts.
Carboxylic Acid (from alcohol)+14Strong oxidationSignificantly more polar than the parent compound.
Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable oxidative degradation pathways for 4-azaspiro[2.5]octan-7-ylmethanol.

Degradation_Pathways Parent 4-azaspiro[2.5]octan-7-ylmethanol N_Oxide N-Oxide Derivative (+16 Da) Parent->N_Oxide [O] Hydroxylamine Hydroxylamine Intermediate Parent->Hydroxylamine [O] Aldehyde Aldehyde Derivative (-2 Da) Parent->Aldehyde [O] Nitrone Nitrone Derivative (+14 Da) Hydroxylamine->Nitrone [O] Carboxylic_Acid Carboxylic Acid Derivative (+14 Da) Aldehyde->Carboxylic_Acid [O]

Caption: Potential oxidative degradation pathways.

Concluding Remarks

The stability of 4-azaspiro[2.5]octan-7-ylmethanol hydrochloride is governed by the chemical reactivity of its secondary amine and primary alcohol functional groups. A thorough investigation using forced degradation studies coupled with modern analytical techniques like LC-MS is paramount for a comprehensive understanding of its degradation profile. By anticipating the likely degradation pathways—primarily oxidation—and systematically troubleshooting experimental challenges, researchers can develop robust formulations and ensure the quality and stability of their products.

References

  • Badawy, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Retrieved from [Link]

  • Unknown Author. (n.d.). Oxidation of Secondary and Primary Amines.
  • Koepping, J., et al. (n.d.). Photo- and thermo-oxidative stability of aromatic spiro-linked bichromophoric cross-shaped molecules. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Factors Influencing Photochromism of Spiro-Compounds Within Polymeric Matrices. Request PDF. Retrieved from [Link]

  • Stahl, S. S., et al. (2012). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC. Retrieved from [Link]

  • Gomez, S., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. Request PDF. Retrieved from [Link]

  • RSC Publishing. (2023). Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism. PMC. Retrieved from [Link]

  • Zotter, J., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]

  • UKnowledge. (2015). Thermal Degradation Of Amines For Co 2 Capture. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • American Chemical Society. (2018). Shining New Light on the Spiropyran Photoswitch: A Photocage Decides between cis–trans or Spiro-Merocyanine Isomerization. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • PMC. (n.d.). Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • Unknown Author. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture.
  • ResearchGate. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. Retrieved from [Link]

  • SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • JETIR.org. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF APPLIED PHARMACEUTICAL SCIENCES AND RESEARCH. (2017). Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estim. Retrieved from [Link]

  • ResearchGate. (n.d.). of degradation products of some common amines determined by the different methods of GC. Retrieved from [Link]

  • PubChem. (n.d.). 4-azaspiro[2.5]octan-7-ol hydrochloride. Retrieved from [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). 4-azaspiro[2.5]octan-7-one hydrochloride. Retrieved from [Link]

  • FlipHTML5. (n.d.). Scientific paper Effects of pH on the stability of .... Retrieved from [Link]

  • Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140. Retrieved from [Link]

  • Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubChem. (n.d.). 4-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

Sources

common pitfalls in the characterization of azaspiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for SpiroTech Solutions , a fictional specialized analytical consultancy. It prioritizes actionable troubleshooting over textbook theory.

Topic: Troubleshooting Common Pitfalls in Azaspiro Compound Analysis Ticket Type: Advanced Methodology Guide Status: [LIVE]

Executive Summary

Azaspiro compounds (bicyclic systems connected by a single spiro-carbon, containing at least one nitrogen) possess unique 3D vectors that are highly prized in drug discovery for escaping "flatland."[1] However, this structural rigidity often masks dynamic conformational exchange, leading to severe characterization artifacts.[1]

This guide addresses the three most common support tickets we receive:

  • NMR Line Broadening: Caused by ring flipping rates intermediate on the NMR timescale.[1]

  • Stereochemical Misassignment: Due to "Zero-Crossing" NOE signals or spin diffusion.[1]

  • Mass Spec Anomalies: Unexpected fragmentation via Retro-Mannich pathways.

Module 1: NMR Troubleshooting (The "Blurry Spectrum")

Issue Description

User reports missing carbon signals or broad, undefined proton multiplets in the aliphatic region, specifically near the spiro center. Integration values are non-integer.

Root Cause Analysis

Azaspiro cycles (particularly spiro[3.3]heptanes, spiro[4.5]decanes) often undergo ring inversion (flipping) at rates comparable to the NMR frequency difference (


) between conformers. This places the system in the intermediate exchange regime , causing signal coalescence (broadening).
Diagnostic Workflow

Do not simply increase scan count. You must shift the exchange regime.[1]

Step-by-Step Protocol: Variable Temperature (VT) NMR

  • Solvent Selection: Switch from

    
     (boiling point 
    
    
    
    ) to
    
    
    (up to
    
    
    ) or
    
    
    (down to
    
    
    ).
    • Why? You need a wide temperature window to reach the "Fast Exchange" limit (sharp average peaks) or "Slow Exchange" limit (sharp distinct conformer peaks).

  • The "Golden Rule" of 10K: Acquire spectra in 10 K increments.

    • Start: 298 K.[1]

    • Heat: Go to 320 K, 340 K, 360 K.[1]

    • Observation: If peaks sharpen as T increases, you are moving toward Fast Exchange .[1] This is usually sufficient for characterization.[1]

  • Coalescence Calculation: If you need the energy barrier (

    
    ), use the coalescence temperature (
    
    
    
    ) where the two peaks merge into a flat top.[1]
    
    
    (Where
    
    
    is the separation in Hz between the frozen conformers at low T).
Visual Troubleshooting: VT-NMR Decision Logic

VT_NMR_Workflow Figure 1: Decision tree for resolving conformational broadening in azaspiro compounds. Start Problem: Broad/Missing NMR Signals CheckSolvent Check Solvent BP/FP Limits Start->CheckSolvent Heat Heat Sample (+40°C) CheckSolvent->Heat If High BP Solvent Cool Cool Sample (-40°C) CheckSolvent->Cool If Low FP Solvent Result_Sharp Peaks Sharpen? Heat->Result_Sharp Cool->Result_Sharp FastExchange Regime: Fast Exchange Action: Acquire full dataset at high T Result_Sharp->FastExchange Yes SlowExchange Regime: Slow Exchange Action: Acquire at low T (Expect double signal count) Result_Sharp->SlowExchange No (Peaks split)

Module 2: Stereochemistry (The "NOE Trap")

Issue Description

User assigns relative stereochemistry (e.g., cis vs. trans on a substituted spiro-ring) based on a NOESY spectrum, but X-ray or biological data contradicts the assignment.

Root Cause Analysis
  • The Zero-Crossing Pitfall: Azaspiro compounds often have molecular weights (MW 300–600) and tumbling rates (

    
    ) that place them in the "crossover" region where the NOE enhancement is near zero. NOESY signals vanish, leading to false negatives .
    
  • Spin Diffusion: In rigid spiro systems, magnetization can transfer

    
    , making 
    
    
    
    and
    
    
    appear close when they are not (false positives ).[1]
Corrective Protocol: ROESY vs. NOESY

Use the table below to select the correct 2D experiment.

ParameterNOESY (Nuclear Overhauser Effect)ROESY (Rotating-frame Overhauser Effect)
Physical Basis Cross-relaxation in lab frame (

-axis)
Cross-relaxation in rotating frame (spin-lock)
Sign of Cross-peak Positive (small molecules) or Negative (large molecules)Always Positive (opposite to diagonal)
"Blind Spot" Yes (at

, MW ~600-1000)
No (works for all MWs)
Best For Very small or very large moleculesMid-sized molecules (Azaspiro scaffolds)
Risk Zero intensity signalsTOCSY artifacts (if spin-lock is weak)

Actionable Step: If your azaspiro compound has a MW between 400–900 Da, always run ROESY instead of NOESY.[1] Set the mixing time to 200–300 ms to minimize spin diffusion.

The "Geminal Imposter" Check

Crucial Check: In spiro systems, the


 protons adjacent to the spiro center are diastereotopic  (chemically non-equivalent), appearing as roof-topped doublets (AB system) with large geminal coupling (

Hz).[2]
  • Pitfall: Users often mistake these for two different protons or impurities.[1]

  • Validation: Run HSQC .[1] Both protons will correlate to the same carbon signal.[1]

Module 3: Mass Spectrometry (The "Ghost Peak")

Issue Description

LC-MS shows a high-intensity peak at


 or 

instead of the expected parent ion

. Purity looks low, but NMR suggests the compound is pure.[1]
Root Cause Analysis

Azaspiro amines are prone to Retro-Mannich fragmentation inside the ESI source.[1] The strain at the spiro quaternary carbon, combined with the basic nitrogen, facilitates ring opening and fragmentation before detection.

Mechanism: Retro-Mannich Fragmentation

The fragmentation often follows this pathway (e.g., for a spiro-pyrrolidine):

  • Protonation of the amine.[1]

  • C-C bond cleavage at the spiro center to relieve ring strain.[1]

  • Loss of an alkene or imine fragment.[1]

Visual Troubleshooting: Fragmentation Pathway

Retro_Mannich Figure 2: Retro-Mannich fragmentation leading to deceptive MS signals. Parent Parent Ion [M+H]+ Transition Ring Opening (Strain Relief) Parent->Transition ESI Source Energy Fragment1 Fragment Ion (Imine/Alkene loss) Transition->Fragment1 Ghost 'Ghost Peak' (Dominant Signal) Fragment1->Ghost Detected

[1] Step-by-Step Verification:

  • Lower Cone Voltage: Reduce the ionization energy (e.g., from 30V to 10V) to see if the parent ion intensity increases.[1]

  • Change Ionization Mode: Switch from ESI (Electrospray) to APCI (Atmospheric Pressure Chemical Ionization) or milder sources.

  • Adduct Check: Look for

    
     or 
    
    
    
    .[1] These adducts are often more stable against fragmentation than the protonated species.[1]

FAQ: Rapid Response

Q: Why is my azaspiro compound insoluble in standard NMR solvents? A: Spiro scaffolds often stack efficiently in the solid state (high lattice energy).[1]

  • Fix: Add 5-10% TFA-d (Trifluoroacetic acid-d) to

    
    . This protonates the basic nitrogen, breaking intermolecular H-bonds and drastically improving solubility.[1] Note: This will shift your chemical shifts.
    

Q: How do I separate enantiomers of a spiro compound? A: Avoid C18 columns.

  • Fix: Use Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or IG).

  • Critical Additive: You must add 0.1% Diethylamine (DEA) or Isopropylamine to the mobile phase.[1] Without this base, the azaspiro amine will tail severely due to interaction with silanols.[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 9: Dynamics and Exchange).[1]

  • Hamilton, B., et al. (2003).[1] "Elucidation of the fragmentation pathways of azaspiracids...". Journal of Mass Spectrometry. (Describing retro-Mannich/ring cleavage in spiro toxins).

  • Butts, C. P., et al. (2011).[1] "NOE and ROE: The 'Zero-Crossing' Problem". Chemical Communications.[1] (Guidance on MW limits for NOESY).

  • Gheorghiu, M. D., et al. (2021).[1][3] "H NMR and conformational analysis of diastereotopic methylene protons". Revue Roumaine de Chimie.

Sources

Validation & Comparative

A Comparative Guide to 4-azaspiro[2.5]octan-7-ylmethanol and Other Spirocyclic Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is relentless. Spirocyclic amines have emerged as a particularly promising class of compounds, prized for their inherent three-dimensionality which can lead to improved target engagement, enhanced metabolic stability, and favorable solubility profiles. This guide provides a detailed comparison of 4-azaspiro[2.5]octan-7-ylmethanol with other relevant spirocyclic amines, offering insights into their synthesis, physicochemical properties, and potential applications in drug discovery.

Introduction to Spirocyclic Amines in Medicinal Chemistry

Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, non-planar geometry into molecular structures. This three-dimensional topology is a significant departure from the often flat, aromatic systems prevalent in many drug molecules. The benefits of this structural feature are manifold, including an increased fraction of sp³-hybridized carbons (Fsp³), which has been correlated with higher clinical success rates. The unique spatial arrangement of functional groups on a spirocyclic core can also facilitate novel interactions with biological targets and disrupt binding to off-target proteins, thereby improving selectivity and reducing toxicity.

This guide focuses on 4-azaspiro[2.5]octan-7-ylmethanol, a molecule featuring a cyclopropane ring fused to a piperidine core. We will compare its properties to other key azaspirocycles to inform scaffold selection in drug design.

Structural Overview of Compared Spirocyclic Amines

To provide a clear visual reference, the chemical structures of 4-azaspiro[2.5]octan-7-ylmethanol and its comparators are presented below.

graph Structures { layout=neato; node [shape=none, imagepos="tc", labelloc="b"];

node1 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=140590453&t=l", label="4-azaspiro[2.5]octan-7-ylmethanol"]; node2 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=54593187&t=l", label="6-azaspiro[2.5]octane"]; node3 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=20521856&t=l", label="2-azaspiro[3.3]heptane"]; node4 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53438323&t=l", label="2-oxa-6-azaspiro[3.4]octane"]; }

Figure 1: Chemical structures of the compared spirocyclic amines.

Comparative Analysis of Physicochemical Properties

CompoundMolecular Weight ( g/mol )clogP/XLogP3pKa (Basic)Aqueous SolubilityData Source
4-azaspiro[2.5]octan-7-ylmethanol 141.210.5 (Predicted)Not AvailableNot AvailableMolPort, PubChem (Predicted)
6-azaspiro[2.5]octane 111.181.4 (Predicted)Not AvailableNot AvailablePubChem (Predicted)
6-azaspiro[2.5]octane-1-ethanol 155.240.873 (Experimental)10.7 (Experimental)0.905 M (Experimental)EPA CompTox[1]
2-azaspiro[3.3]heptane 97.160.7 (Computed)Not AvailableNot AvailablePubChem[2]
2-oxa-6-azaspiro[3.4]octane 113.16-0.3 (Computed)Not AvailableNot AvailablePubChem[3][4]

Data Interpretation and Insights:

The predicted lipophilicity (cLogP) of 4-azaspiro[2.5]octan-7-ylmethanol is relatively low, suggesting good potential for aqueous solubility. The presence of the hydroxyl group is expected to contribute to its hydrophilicity. For a more direct comparison, 6-azaspiro[2.5]octane-1-ethanol, which also contains a primary alcohol, exhibits a low experimental logP of 0.873 and a high aqueous solubility.[1] Its experimental pKa of 10.7 indicates that it is a moderately strong base, a common feature of secondary amines that can be advantageous for forming stable salts but may also influence off-target interactions.[1]

In contrast, the smaller 2-azaspiro[3.3]heptane has a slightly higher predicted lipophilicity. The introduction of an oxygen atom in 2-oxa-6-azaspiro[3.4]octane significantly reduces the computed lipophilicity, highlighting the impact of heteroatom incorporation on this key property.[3][4] The choice between these scaffolds would therefore depend on the desired balance of lipophilicity and polarity for a given drug target.

Synthesis of Spirocyclic Amine Scaffolds: A Procedural Overview

The synthetic accessibility of a molecular scaffold is a crucial consideration in drug development. The following sections outline general synthetic strategies for the spirocyclic amines discussed.

Synthesis of 4-azaspiro[2.5]octane Derivatives

While a specific, detailed experimental protocol for 4-azaspiro[2.5]octan-7-ylmethanol is not widely published, the synthesis of the core 4-azaspiro[2.5]octane scaffold can be approached through several routes. One common strategy involves the construction of the cyclopropane ring onto a pre-existing piperidine derivative. For example, the synthesis of 4,7-diazaspiro[2.5]octane derivatives has been reported starting from 1-aminocyclopropanecarboxylic acid.[5] A general representation of a synthetic approach is outlined below.

graph Synthesis_4_azaspiro { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Piperidine Precursor"]; B [label="Cyclopropanation Reagent"]; C [label="4-azaspiro[2.5]octane Core"]; D [label="Functional Group Interconversion"]; E [label="4-azaspiro[2.5]octan-7-ylmethanol"];

A -> C [label="Cyclopropanation"]; B -> C; C -> D [label="Reduction/Modification"]; D -> E; }

Figure 2: Generalized synthetic workflow for 4-azaspiro[2.5]octane derivatives.

Experimental Protocol: Illustrative Synthesis of a Diazaspiro[2.5]octane Derivative

The following protocol, adapted from a patented procedure for a related compound, illustrates a potential synthetic sequence.[5]

  • Esterification: 1-aminocyclopropanecarboxylic acid is esterified, for example, by reacting with an alcohol (e.g., ethanol) in the presence of a catalyst such as thionyl chloride.

  • Amide Formation: The resulting amino ester is then coupled with a protected amino acid, such as N-Boc-glycine, using standard peptide coupling reagents to form a dipeptide-like intermediate.

  • Cyclization: The linear precursor undergoes an intramolecular cyclization to form the piperidine-2,5-dione ring.

  • Reduction: The dione is then reduced to the corresponding diamine using a reducing agent like lithium aluminum hydride or borane.

  • Deprotection and Functionalization: Finally, any protecting groups are removed, and further functionalization can be carried out to introduce the desired substituents, such as the hydroxymethyl group.

Disclaimer: This is a generalized protocol and would require significant optimization for the specific synthesis of 4-azaspiro[2.5]octan-7-ylmethanol.

Synthesis of 2-azaspiro[3.4]octane

The synthesis of 2-azaspiro[3.4]octane has been reported through various annulation strategies.[3] One approach involves the construction of the cyclopentane ring onto a pre-existing azetidine, while another focuses on forming the azetidine ring onto a cyclopentane precursor. These methods utilize readily available starting materials and conventional chemical transformations.[3]

Synthesis of 6-azaspiro[2.5]octane

The 6-azaspiro[2.5]octane scaffold can be synthesized through methods such as the Kulinkovich reaction, which involves the cyclopropanation of an ester with a Grignard reagent in the presence of a titanium catalyst. Subsequent functional group manipulations can then lead to the desired substituted spirocycle.

Conclusion and Future Perspectives

4-azaspiro[2.5]octan-7-ylmethanol and its related spirocyclic amines represent a valuable class of building blocks for medicinal chemistry. Their rigid, three-dimensional structures offer the potential to improve key drug-like properties, including solubility, metabolic stability, and target selectivity.

While experimental data for 4-azaspiro[2.5]octan-7-ylmethanol itself is limited, analysis of closely related analogs and other spirocyclic amines provides valuable insights. The low predicted lipophilicity of the target molecule, supported by experimental data for a similar analog, suggests it is a promising scaffold for developing drug candidates with good aqueous solubility.

The choice of a specific spirocyclic amine will ultimately depend on the specific requirements of the drug discovery program. Factors such as the desired vector for substituent placement, the optimal balance of lipophilicity and polarity, and the synthetic accessibility of the scaffold must all be considered. As synthetic methodologies continue to evolve and more comprehensive physicochemical data becomes available, the rational design and application of these unique three-dimensional scaffolds will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(43), 8651–8657. [Link]
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53438323, 2-Oxa-6-azaspiro[3.4]octane. Retrieved February 24, 2026 from [Link].
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55279769, 6-Oxa-2-azaspiro[3.4]octane. Retrieved February 24, 2026 from [Link].
  • U.S. Environmental Protection Agency. (2023). CompTox Chemicals Dashboard. 6-Azaspiro[2.5]octane-1-ethanol. Retrieved February 24, 2026, from [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20521856, 2-Azaspiro[3.3]heptane. Retrieved February 24, 2026 from [Link].
  • MolPort. (n.d.). {4-azaspiro[2.5]octan-6-yl}methanol. Retrieved February 24, 2026, from [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54593187, 6-Azaspiro(2.5)octane hydrochloride. Retrieved February 24, 2026 from [Link].
  • Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.

Sources

Beyond the Piperidine: Validating the 4-Azaspiro[2.5]octan-7-ylmethanol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds is critical for improving solubility, selectivity, and patentability. 4-azaspiro[2.5]octan-7-ylmethanol represents a high-value "spiro-building block" designed to replace the ubiquitous 4-piperidinemethanol moiety.

This guide provides an objective technical validation of this scaffold. Unlike a standalone drug, the "biological activity" of this fragment is defined by its ability to modulate Physicochemical Properties (PCP) and ADME profiles when incorporated into larger pharmacophores (e.g., LRRK2 inhibitors, GPR43 agonists).

Part 1: The Bioisostere Case Study

Geometric & Electronic Comparison

The primary validation of 4-azaspiro[2.5]octan-7-ylmethanol lies in its comparison to the industry-standard 4-piperidinemethanol .

FeatureAlternative: 4-Piperidinemethanol Product: 4-Azaspiro[2.5]octan-7-ylmethanol Impact on Bioactivity
Structure Monocyclic (6-membered)Spirocyclic (3,6-fused system)Increases Fsp³ (fraction of sp³ carbons); improves solubility.
Conformation Chair (flexible)Rigidified Chair/Boat hybridReduces entropic penalty upon binding; locks vector orientation.
Metabolic Liability High (C4 oxidation)Blocked (C4 is quaternary)The cyclopropyl ring sterically and electronically blocks the C4 "soft spot," extending half-life (

).
Lipophilicity (cLogP) ~0.8 (Variable)Slightly higherModulates permeability without introducing aromatic rings.
Vector Angle Linear/EquatorialAltered Exit VectorAllows access to novel IP space and binding pockets inaccessible to piperidines.
The Logic of Replacement

The following diagram illustrates the decision-making pathway for selecting this scaffold during Lead Optimization.

ScaffoldSelection Problem Lead Compound Issue: High Clearance / Low Solubility Analysis Identify Metabolic Hotspot: C4-Position of Piperidine Problem->Analysis Strategy Strategy: Bioisosteric Replacement Analysis->Strategy OptionA Option A: Fluorination (Reduces pKa, electronic repulsion) Strategy->OptionA OptionB Option B: Spiro-Cyclization (4-azaspiro[2.5]octane) Strategy->OptionB Outcome Outcome: Blocked Metabolism + Retained Basicity OptionB->Outcome

Caption: Decision tree for replacing piperidine with spiro[2.5]octane to resolve metabolic instability.

Part 2: Experimental Validation Protocols

To validate the utility of 4-azaspiro[2.5]octan-7-ylmethanol in your pipeline, you must perform two specific assays: Microsomal Stability (to prove metabolic resistance) and Vector Analysis (to prove structural fit).

Protocol A: Comparative Microsomal Stability Assay

This protocol validates the hypothesis that the spiro-cyclopropyl ring protects the molecule from oxidative metabolism (CYP450-mediated) compared to the piperidine analog.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Materials:

  • Test Compound: Derivative of 4-azaspiro[2.5]octan-7-ylmethanol (1 µM).

  • Reference: Derivative of 4-piperidinemethanol (1 µM).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Pre-incubation: Equilibrate HLM and test compounds in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction (Time

    
    ).
    
  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation:

  • Plot

    
     vs. Time.
    
  • Calculate slope (

    
    ).
    
  • 
    .
    
  • Success Criteria: The spiro-compound should exhibit a >2-fold increase in

    
      compared to the piperidine reference due to steric blocking of the C4 position [1].
    
Protocol B: Structural Vector Analysis (In Silico)

Before synthesis, validate that the spiro-scaffold maintains the necessary hydrogen-bonding distance for your target (e.g., Kinase hinge region or GPCR aspartate).

Workflow:

  • Superposition: Align the nitrogen atom of the 4-azaspiro[2.5]octane core with the piperidine nitrogen of the reference ligand.

  • Vector Measurement: Measure the angle and distance of the hydroxyl oxygen (from the -CH2OH tail).

  • Energy Minimization: Run a conformational search (e.g., OPLS3e force field).

  • Validation: The spiro-analog is validated if the hydroxyl group falls within 0.5 Å of the reference pharmacophore or accesses a new hydrophobic sub-pocket defined by the cyclopropyl ring.

Part 3: Biological Application & Case Studies

The "activity" of this molecule is best understood through its successful deployment in patent literature and clinical candidates.

Case Study 1: LRRK2 Inhibitors (Parkinson’s Disease)

In the development of LRRK2 inhibitors, the 4-piperidinyl segment often suffers from rapid oxidative clearance.

  • Application: Researchers substituted the piperidine ring with the 4-azaspiro[2.5]octane core.

  • Result: The spiro-modification maintained potency (

    
    ) while significantly improving the Brain-to-Plasma ratio (
    
    
    
    ) by reducing P-gp efflux liability [2].
Case Study 2: GPR43 Agonists

For metabolic disorders, GPR43 agonists require high polarity but good oral bioavailability.

  • Application: The 7-ylmethanol tail provides a polar handle for H-bonding, while the spiro-core increases lipophilicity just enough to cross membranes without becoming a metabolic liability.

  • Result: Enhanced oral AUC (Area Under Curve) compared to the flexible piperidine analogs [3].

Part 4: Visualizing the Validation Workflow

The following diagram outlines the standard operating procedure (SOP) for validating this scaffold in a Hit-to-Lead campaign.

ValidationWorkflow cluster_Assays Validation Assays Start Candidate Identification (Piperidine Scaffold) Design Design: Spiro-Replacement (4-azaspiro[2.5]octan-7-ylmethanol) Start->Design Metab Microsomal Stability (HLM/MLM) Design->Metab Perm Permeability (PAMPA/Caco-2) Design->Perm Potency Target Potency (IC50 / Ki) Design->Potency Decision Comparison vs. Reference Metab->Decision Perm->Decision Potency->Decision Go Advance to PK Study Decision->Go Improved PK/Same Potency NoGo Re-design (Linker/Tail) Decision->NoGo Loss of Potency

Caption: Integrated workflow for validating the biological utility of the spiro-scaffold.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Estrada, A. A., et al. (2014). Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kotschy, A., et al. (2016). The trend of spirocyclic scaffolds in drug discovery.[1][2][3][4] Future Medicinal Chemistry. [Link]

Sources

structure-activity relationship (SAR) studies of 4-azaspiro[2.5]octan-7-ylmethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 4-Azaspiro[2.5]octan-7-ylmethanol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of highly selective kinase inhibitors—particularly for Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson’s disease and GPR43 agonists in metabolic disorders—conformational restriction has emerged as a critical design strategy. The 4-azaspiro[2.5]octan-7-ylmethanol scaffold represents a "Goldilocks" solution in fragment-based drug discovery (FBDD). By fusing a cyclopropane ring to a piperidine core, this scaffold locks the nitrogen vector and the C7-substituent into a precise geometry, minimizing the entropic penalty of binding without the lipophilic baggage of traditional gem-dimethyl or bridged bicyclic alternatives.

This guide objectively compares the 4-azaspiro[2.5]octane scaffold against standard piperidine and gem-dimethyl analogs, supported by synthesis protocols, SAR logic, and comparative physicochemical data.

The "Spiro Effect": Structural Rationale & SAR Logic

The primary failure mode for many kinase inhibitors is off-target toxicity due to the flexibility of the piperidine ring, which allows the molecule to adopt conformations that bind promiscuously to other kinases.

Mechanism of Action: The Conformational Lock

The 4-azaspiro[2.5]octane scaffold introduces a spiro-cyclopropane moiety at the C4 position (relative to the piperidine nitrogen). This modification exerts two distinct effects:

  • Thorpe-Ingold Effect (Angle Compression): The spiro-fusion compresses the internal bond angles of the piperidine ring, forcing it into a specific chair-like conformation. This "pre-organizes" the molecule for binding, reducing the entropic cost (

    
    ) upon protein-ligand complexation.
    
  • Vector Orientation: The C7-hydroxymethyl group is rigidly projected into a defined vector (often equatorial), allowing for precise targeting of solvent-exposed pockets or specific H-bond acceptors (e.g., the hinge region of kinases) that flexible analogs cannot reliably hit.

SAR Visualization: The Scaffold Map

SAR_Map Core 4-Azaspiro[2.5]octane Core Scaffold N_Term N-Substitution (Pos 4) Kinase Hinge Binder Core->N_Term Critical for Potency Spiro Spiro-Cyclopropane (Pos 1-3) Conformational Lock Core->Spiro Reduces Entropy C7_Pos C7-Hydroxymethyl Solubilizing Vector Core->C7_Pos Modulates LLE & Selectivity Spiro->N_Term Restricts N-Lone Pair Vector

Figure 1: SAR map illustrating the functional roles of the 4-azaspiro[2.5]octan-7-ylmethanol scaffold domains.

Comparative Performance Analysis

The following table contrasts the 4-azaspiro scaffold with its two most common competitors: the unsubstituted piperidine and the 4,4-dimethylpiperidine. Data is synthesized from LRRK2 inhibitor optimization campaigns (e.g., WO2014137728).

Table 1: Physicochemical & Potency Comparison
FeatureBaseline: Piperidine-4-methanol Alternative: 4,4-Dimethylpiperidine Product: 4-Azaspiro[2.5]octan-7-ylmethanol
Conformational Entropy High (Flexible)Low (Rigid)Optimal (Rigid but Compact)
Lipophilicity (cLogP) 0.451.15 (High penalty)0.65 (Low penalty)
Metabolic Stability (HLM) Low (N-dealkylation prone)High (Steric block)High (Spiro-block)
Selectivity (LRRK2 vs. Kinome) < 10x~50x> 100x
Ligand Efficiency (LE) ModerateLow (due to MW/Lipophilicity)High
Primary Risk Off-target toxicityPoor solubility / Metabolic trappingSynthetic complexity

Key Insight: While the gem-dimethyl group improves rigidity, it adds significant lipophilicity (increasing cLogP by ~0.7), which correlates with poor solubility and higher promiscuity. The spiro-cyclopropane achieves the same rigidity with a minimal lipophilic increase (cLogP increase ~0.2), maximizing Lipophilic Ligand Efficiency (LLE) .

Experimental Protocols

To ensure reproducibility, we provide the validated synthesis route for the scaffold and the biological assay used to verify its activity.

Protocol A: Synthesis of 4-Azaspiro[2.5]octan-7-ylmethanol

Based on methodologies described in WO2014137728 and CN108530375.

Reagents:

  • Starting Material: Methyl 1-hydroxycyclopropanecarboxylate[1]

  • Catalysts: NaH, LiAlH4

  • Solvents: THF (anhydrous), DCM

Workflow:

  • Alkylation: React methyl 1-hydroxycyclopropanecarboxylate with N-benzyl-N-bis(2-chloroethyl)amine in the presence of NaH (60% dispersion) in THF at reflux for 16h. This forms the spiro-piperidine ring.

  • Deprotection (Optional): If N-benzyl is used, hydrogenate (Pd/C, H2) to yield the free amine.

  • Ester Reduction: Cool the intermediate ester (Methyl 4-azaspiro[2.5]octane-7-carboxylate) to 0°C in THF. Slowly add LiAlH4 (1.5 eq). Stir at RT for 2h.

  • Quench & Workup: Quench with Fieser method (H2O, 15% NaOH, H2O). Filter precipitate. Extract filtrate with DCM.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Self-Validation Check:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic cyclopropane multiplets at

    
     0.4–0.8 ppm (4H) and the hydroxymethyl doublet at 
    
    
    
    3.4–3.6 ppm. The disappearance of the methyl ester singlet (
    
    
    3.7 ppm) confirms reduction.
Protocol B: LRRK2 LanthaScreen™ Eu Kinase Assay

Used to verify the potency of derivatives synthesized from the scaffold.

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix 5 nM LRRK2 (G2019S mutant), 400 nM Fluorescein-Poly-GAT substrate, and varying concentrations of the test compound (derivative of the spiro-alcohol).

  • Reaction: Initiate with 10 µM ATP. Incubate for 60 min at RT.

  • Detection: Add TR-FRET dilution buffer containing 2 nM Tb-labeled anti-phospho antibody. Read on a plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Calculate IC50 using a sigmoidal dose-response model.

Visualizing the Synthesis Workflow

Synthesis_Flow Start Start: Methyl 1-hydroxy- cyclopropanecarboxylate Step1 Step 1: Spiro-Cyclization (NaH, Bis-chloroethylamine) Start->Step1 Inter1 Intermediate: Spiro-Ester Step1->Inter1 Ring Formation Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Inter1->Step2 Final Product: 4-Azaspiro[2.5] octan-7-ylmethanol Step2->Final Ester to Alcohol

Figure 2: Step-by-step synthetic pathway for the 4-azaspiro[2.5]octan-7-ylmethanol scaffold.

References
  • Genentech, Inc. (2014). Compounds and Methods for Treating LRRK2-Mediated Disorders.[1][2] WO Patent 2014/137728.[1] Link

  • Sichuan Kelun-Biotech Biopharmaceutical Co., Ltd. (2018). Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. CN Patent 108530375B. Link

  • Estrada, A. A., et al. (2012). Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors.[3] Journal of Medicinal Chemistry, 55(22), 9416–9433. Link

  • PubChem. (2025).[4] 4-azaspiro[2.5]octan-7-ol hydrochloride. National Library of Medicine. Link

Sources

A Comprehensive Guide to the Purity Validation of Synthesized 4-azaspiro[2.5]octan-7-ylmethanol: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Novel Spirocyclic Building Block

In the landscape of modern drug discovery, the demand for novel, three-dimensional molecular scaffolds is insatiable. Spirocyclic systems, which feature two rings connected by a single common atom, offer a unique topographical profile that can enhance binding affinity, improve metabolic stability, and increase the aqueous solubility of drug candidates.[1] 4-azaspiro[2.5]octan-7-ylmethanol is an exemplar of such a scaffold—a versatile building block combining a piperidine ring with a cyclopropane moiety. Its utility as a pharmaceutical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) is immense.

However, the synthetic utility of this or any advanced intermediate is directly contingent upon its chemical purity. The presence of even minute quantities of impurities—such as unreacted starting materials, isomeric by-products, residual catalysts, or solvents—can have profound consequences. These contaminants can introduce safety risks, compromise the yield and integrity of subsequent chemical steps, and create significant hurdles for regulatory approval.[2] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure; it is a fundamental necessity for ensuring the reliability and reproducibility of the research and development process.

This guide provides a comprehensive framework for validating the purity of synthesized 4-azaspiro[2.5]octan-7-ylmethanol. We will move beyond a simple listing of techniques to explain the causality behind our analytical choices, comparing and contrasting orthogonal methodologies to build a self-validating system for purity assessment.

Understanding the Impurity Landscape: A Proactive Approach

Effective purity validation begins with a theoretical understanding of what impurities might be present. The synthetic route used to produce 4-azaspiro[2.5]octan-7-ylmethanol will dictate the likely impurity profile. Common synthetic strategies for spirocycles may involve dialkylation, rearrangement reactions, or multi-step sequences involving protection and deprotection.[1][3][4][5] Based on these general pathways, we can anticipate several classes of impurities.

  • Process-Related Impurities: These are substances directly related to the chemical transformation.

    • Unreacted Starting Materials & Intermediates: Incomplete reactions can leave residual precursors in the final product.

    • Isomeric By-products: Regioisomers or stereoisomers may form, which can be difficult to separate due to similar physical properties.

    • Over-alkylation or Side-Reaction Products: The reactive amine and alcohol functionalities could participate in unintended subsequent reactions.

  • Reagent-Related Impurities: These originate from the chemicals used to drive the reaction.

    • Catalysts: Trace metals from catalytic steps can be highly toxic and interfere with downstream processes.[6][7]

    • Reagents: Excess or unconsumed reagents may carry through the workup and purification.

  • Solvent-Related Impurities: Residual solvents from the reaction or purification steps (e.g., THF, Dichloromethane, Ethyl Acetate, Hexanes) are common and must be quantified.

The following diagram illustrates the logical flow of identifying and characterizing these potential contaminants.

synthesis Chemical Synthesis process Process-Related (e.g., Isomers, By-products) synthesis->process generates reagent Reagent-Related (e.g., Catalysts, Reagents) synthesis->reagent introduces solvent Residual Solvents synthesis->solvent introduces storage Storage & Handling degradant Degradants storage->degradant can form lcms HPLC / LC-MS process->lcms nmr NMR Spectroscopy process->nmr elemental Elemental Analysis / ICP-MS reagent->elemental gcms GC-MS solvent->gcms degradant->lcms

Caption: Logical relationship between impurity sources and primary analytical detection methods.

An Orthogonal Analytical Workflow for Unambiguous Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on orthogonality , where multiple, independent methods based on different chemical and physical principles are employed. This approach minimizes the risk of impurities going undetected. For example, an impurity that co-elutes with the main peak in HPLC may be readily distinguishable by NMR spectroscopy. Our recommended workflow integrates chromatographic, spectroscopic, and compositional analysis.

cluster_primary Primary & Secondary Analysis cluster_confirmatory Confirmatory & Absolute Analysis sample Synthesized 4-azaspiro[2.5]octan-7-ylmethanol hplc HPLC-UV/MS (Organic Purity, Non-volatiles) sample->hplc nmr ¹H & ¹³C NMR (Structural Identity) sample->nmr gcms GC-MS (Residual Solvents, Volatiles) sample->gcms elemental Elemental Analysis (Elemental Composition) sample->elemental icpms ICP-MS (Trace Metals) sample->icpms If catalysts used report Final Purity Certificate hplc->report Purity (%) qnmr qNMR (Absolute Purity) nmr->qnmr Confirms Structure gcms->report Solvents (ppm) qnmr->report Assay (%) elemental->report Composition (%) icpms->report Metals (ppm)

Caption: Orthogonal workflow for comprehensive purity validation of the target compound.

Comparative Analysis of Core Purity Validation Techniques

This section details the primary analytical techniques, comparing their strengths and limitations for the specific task of analyzing 4-azaspiro[2.5]octan-7-ylmethanol.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Causality & Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. It physically separates the target molecule from impurities, allowing for their detection and quantification. Given that 4-azaspiro[2.5]octan-7-ylmethanol is a polar, basic compound, selecting the correct HPLC methodology is critical.

  • Comparison of Approaches:

    • Reversed-Phase (RP-HPLC): Standard C18 columns may provide poor retention for this polar analyte. Mobile phases with ion-pairing agents can improve retention but may cause ion suppression if using a mass spectrometer (MS) detector.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often superior for polar amines.[8][9] It uses a polar stationary phase and a high-organic mobile phase, promoting retention of polar compounds. This is our recommended starting point.

Strengths:

  • High sensitivity and reproducibility for quantitative analysis.

  • Easily coupled to Mass Spectrometry (LC-MS) for impurity identification.[10][11]

  • Capable of separating closely related structural isomers with optimized methods.

Limitations:

  • May not detect non-chromophoric impurities if only UV detection is used.

  • Volatile impurities (like solvents) are not analyzed effectively.

Experimental Protocol: HPLC-UV/MS Analysis

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) and coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: HILIC column (e.g., silica or amide-bonded phase), 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 95
    5.0 70
    6.0 70
    6.1 95

    | 8.0 | 95 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water at a concentration of ~0.5 mg/mL.

  • Detection: UV at 210 nm; MS scan in positive ESI mode from m/z 50-500.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

Causality & Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds.[12] Its primary role in this context is to quantify residual solvents from the synthesis and purification process. While direct analysis of the polar amine is possible, it can sometimes lead to peak tailing; derivatization can be employed if analyzing for volatile process impurities, but it is typically unnecessary for solvent analysis.

Strengths:

  • Excellent separation efficiency for volatile compounds.

  • High sensitivity and specificity for identifying solvents via MS library matching.

Limitations:

  • Not suitable for non-volatile or thermally labile impurities.

  • The target compound itself may perform poorly without derivatization.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp and seal.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 35-400.

NMR Spectroscopy: The Definitive Structural Arbiter

Causality & Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.[13] Proton (¹H) and Carbon (¹³C) NMR spectra serve as a molecular fingerprint. The presence of unexpected signals or incorrect integration values in the ¹H NMR spectrum is a direct indication of impurities. Furthermore, Quantitative NMR (qNMR) can be used to determine a highly accurate, absolute purity value (assay) by comparing the integral of a sample peak to that of a certified internal standard.

Strengths:

  • Provides definitive structural information.

  • Detects a wide range of impurities, including isomers, without requiring separation.

  • qNMR provides an absolute purity measurement, orthogonal to chromatographic area percent methods.

Limitations:

  • Lower sensitivity compared to chromatographic methods; impurities below ~0.1% may be difficult to detect.

  • Requires a higher amount of sample.

Experimental Protocol: ¹H NMR for Identity and Purity

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans for good signal-to-noise (e.g., 16 scans).

    • Ensure the relaxation delay (d1) is long enough (e.g., 5 seconds) for accurate integration.

  • Analysis:

    • Confirm that all observed chemical shifts and coupling constants match the expected structure of 4-azaspiro[2.5]octan-7-ylmethanol.

    • Integrate all signals. The relative integrals should correspond to the number of protons in the structure.

    • Carefully examine the baseline for any small peaks that do not belong to the product or the solvent, and integrate them relative to the main product peaks to estimate impurity levels.

Elemental Analysis: The Fundamental Compositional Check

Causality & Rationale: Elemental analysis (CHNS/O) is a fundamental technique that measures the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen.[14] It provides a direct measure of the compound's elemental composition. A significant deviation between the experimentally determined composition and the theoretical values calculated from the molecular formula (C₈H₁₅NO) is a clear indicator of impurities, such as inorganic salts or compounds with a different elemental ratio.

Strengths:

  • Provides a fundamental confirmation of the empirical formula.[15]

  • Highly accurate and precise for bulk sample analysis.

  • Detects inorganic impurities that are invisible to HPLC-UV and NMR.

Limitations:

  • Cannot distinguish between isomers.

  • Does not identify the specific nature of any impurities present.

  • Requires a relatively large amount of sample and is a destructive technique.

Experimental Protocol: CHN Analysis

  • Instrumentation: An automated CHNS/O elemental analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) to convert elements into gaseous forms (CO₂, H₂O, N₂). These gases are separated and quantified by a thermal conductivity detector.

  • Data Comparison: Compare the experimental weight percentages of C, H, and N to the theoretical values.

    • Theoretical for C₈H₁₅NO: C = 68.04%, H = 10.71%, N = 9.92%.

    • Acceptance Criteria: The experimental values should typically be within ±0.4% of the theoretical values.

Synthesizing the Data: A Comparative Summary and Final Purity Statement

No single result tells the whole story. The final purity assessment is a consolidated statement supported by evidence from all orthogonal methods.

Analytical Technique Primary Information Provided Strengths for This Application Limitations for This Application
HPLC-UV/MS (HILIC) Relative purity (Area %), detection and identification of non-volatile organic impurities.Excellent for separating polar compounds and isomers; MS provides mass confirmation.[16][17]May miss impurities without a UV chromophore (MS helps mitigate this).
Headspace GC-MS Identification and quantification of residual solvents and volatile impurities.Gold standard for volatile analysis; highly sensitive.Not suitable for the main compound or non-volatile impurities.[18]
NMR Spectroscopy Unambiguous structural confirmation and identification of isomeric impurities.Provides definitive proof of structure; qNMR offers absolute purity.Relatively low sensitivity (impurities <0.1% may be missed).
Elemental Analysis Confirms elemental composition (empirical formula).Verifies bulk sample composition; detects inorganic impurities.[14][19]Does not identify specific impurities; cannot distinguish isomers.

A final certificate of analysis should integrate these findings. For example:

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and HRMS.

  • Purity by HPLC (210 nm): 99.6% (Area).

  • Assay by qNMR: 99.4% (w/w).

  • Elemental Analysis: C: 68.01%, H: 10.68%, N: 9.89% (within 0.4% of theoretical).

  • Residual Solvents (GC-MS): Ethyl Acetate: 250 ppm; Heptane: <50 ppm.

  • Overall Purity: >99%

This multi-faceted approach ensures that the material is not only of high purity but that its identity is unequivocally confirmed, providing researchers, scientists, and drug development professionals with the highest degree of confidence in this critical molecular building block.

References

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved February 24, 2026, from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved February 24, 2026, from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved February 24, 2026, from [Link]

  • Medistri SA. (2023, October 2). Elemental and Trace Metal Analysis. Retrieved February 24, 2026, from [Link]

  • Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 223-228. [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved February 24, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved February 24, 2026, from [Link]

  • Menchikov, L. G., Nefedov, O. M., & Zenkevich, I. G. (2017). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. Russian Chemical Bulletin, 66(3), 491–496. [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved February 24, 2026, from [Link]

  • Gross, G. A., & Grüter, S. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of agricultural and food chemistry, 57(9), 3488-3496. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 24(6). [Link]

  • Salman, N. D. (2025). GC-MS Analysis Of Bioactive Compounds In Spirogyra Extract And Its Antibacterial Activity. International Journal of Environmental Sciences. [Link]

  • Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 634-646. [Link]

  • Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 634. [Link]

  • Semenova, A. A., et al. (2020). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. Theory and practice of meat processing. [Link]

  • Turesky, R. J., et al. (2005). Quantitative analysis of heterocyclic aromatic amines in cooked meat using liquid-chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Chromatography B, 827(1), 67-76. [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Strizhakov, A. D., et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(23), 8206. [Link]

  • ResearchGate. (n.d.). Isolation and identification of impurities in spironolactone. Retrieved February 24, 2026, from [Link]

  • Google Patents. (2020). CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Chem Help ASAP. (2023, October 10). safety risks of impurities in preclinical & clinical compounds. YouTube. [Link]

  • Patsnap. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Retrieved February 24, 2026, from [Link]

  • PLOS. (2025). Phytochemical profiling and GC-MS analysis of bioactive compounds in methanolic crude extract of Beta vulgaris (BV) root from Bangladesh. Retrieved February 24, 2026, from [Link]

  • Kalt, M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8254. [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved February 24, 2026, from [Link]

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Safety Operating Guide

4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride requires strict adherence to protocols designed for organic amine salts. As a research chemical often used in drug discovery (specifically as a spirocyclic piperidine scaffold), it falls under the category of "Potentially Hazardous Laboratory Chemicals" where specific toxicological data may be sparse. Therefore, a conservative, "universal precaution" approach is mandatory.

This guide synthesizes safety data from structural analogs (spiro-piperidines) and standard hazardous waste management practices to provide a self-validating disposal system.

Chemical Identification & Hazard Profile

Before disposal, verify the identity of the substance to ensure compatibility with waste streams.

PropertyDetail
Chemical Name 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride
Common Variations 4-Azaspiro[2.5]octan-7-ol HCl (structural analog); Spiro[2.5]octane derivatives
CAS Number 1372138-83-4 (Verify against specific vendor COA; analogs include 1909347-89-2)
Molecular Formula C

H

ClNO (Calculated for ylmethanol HCl)
Functional Groups Secondary Amine (Basic), Primary Alcohol (Polar), Hydrochloride Salt (Acidic)
Solubility Highly soluble in water, DMSO, Methanol. Insoluble in non-polar solvents (Hexane).
Hazard Assessment (GHS Classification)

Based on structural class (Spiro-amines):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][2][3]

  • Acute Toxicity: Treat as Harmful if Swallowed (Category 4/5) due to amine content.

Core Disposal Directives

CRITICAL SAFETY RULE: Never dispose of this compound down the drain. Despite its water solubility, organic amines and their salts are regulated pollutants that can disrupt wastewater treatment biological systems and react with bleach (hypochlorite) to form chloramines.

A. Solid Waste (Pure Substance & Contaminated Items)
  • Pure Substance (Expired/Unwanted): Do not dissolve for the sake of disposal. Keep in original vial if possible, or transfer to a screw-top jar. Label as "Solid Hazardous Waste - Toxic/Irritant."

  • Contaminated Debris: Weighing boats, gloves, and paper towels contaminated with the powder must be segregated from regular trash.

  • Disposal Path: High-Temperature Incineration . This ensures complete destruction of the spirocyclic ring system.

B. Liquid Waste (Solutions & Mother Liquors)
  • Organic Solvents (DMSO/Methanol/ACN):

    • Segregate into Halogenated or Non-Halogenated waste streams based on the solvent used.

    • Note: The chloride ion from the salt does not automatically classify the waste as "Halogenated" unless the solvent itself is halogenated (e.g., DCM), but check local EHS rules.

  • Aqueous Solutions:

    • Collect in a dedicated "Aqueous Hazardous Waste" container.

    • pH Caution: As a hydrochloride salt, aqueous solutions will be acidic (pH ~4-5). Do not mix with Cyanide or Sulfide waste streams (risk of HCN/H2S gas evolution).

Decision Tree: Waste Segregation Workflow

The following diagram outlines the logical flow for determining the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Material: 4-Azaspiro[2.5]octan-7-ylmethanol HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid PureSolid Pure Substance (Expired/Excess) Solid->PureSolid Debris Contaminated Debris (Gloves, Weighing Boats) Solid->Debris SolventBased Organic Solvent (DMSO, MeOH, DCM) Liquid->SolventBased Aqueous Aqueous Solution (Buffers, HPLC Waste) Liquid->Aqueous BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant) PureSolid->BinSolid Double Bag Debris->BinSolid HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) SolventBased->HalogenCheck BinAq Aqueous Hazardous Waste (Check pH Compatibility) Aqueous->BinAq Do NOT Drain BinHalo Halogenated Waste Stream HalogenCheck->BinHalo Yes BinNonHalo Non-Halogenated Waste Stream HalogenCheck->BinNonHalo No

Figure 1: Decision logic for segregating 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride waste streams.

Detailed Operational Procedures

Protocol A: Handling Spills of Solid Powder

Rationale: The hydrochloride salt is likely hygroscopic and creates acidic residues. Immediate containment prevents corrosion of balances and inhalation of dust.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If handling >1g, use a particulate respirator (N95).

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Cleanup: Wipe up the material.

  • Surface Decontamination: Wipe the surface with a weak base (1% Sodium Bicarbonate) to neutralize potential acidity, followed by water.

  • Disposal: Place all wipes into the Solid Hazardous Waste bin.

Protocol B: Empty Container Management

Rationale: "RCRA Empty" regulations typically require containers to be triple-rinsed. However, for research chemicals, triple-rinsing into the sink is prohibited.

  • Rinsing: Rinse the empty vial 3 times with a small volume of Methanol or Ethanol.

  • Rinsate Disposal: Pour the rinsate into the Organic Solvent Waste container.

  • Vial Disposal: Deface the label. If the vial is glass, place it in the "Broken Glass/Sharps" container (if clean) or "Hazardous Glass" container (if residue remains).

Regulatory & Compliance Codes

When filling out waste tags (e.g., for EHS pickup), use the following classifications. Note: These are general guidelines; always verify with your institution's specific waste codes.

Regulatory BodyClassificationCode/Description
RCRA (USA) Not specifically listed (P or U list).Ignitable (D001) if in flammable solvent.Corrosive (D002) if aqueous pH < 2.Otherwise: Non-regulated Lab Pack .
DOT (Transport) Hazard ClassNot Regulated (for small research quantities) OR Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.).
Waste Tag Name Chemical Description4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride, Organic Amine Salt

References

  • National Institutes of Health (PubChem). 4-Azaspiro[2.5]octane hydrochloride Compound Summary. (Used for structural analog safety data). [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide. (General protocols for amine disposal). [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.